SN-38-d3
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(19S)-19-ethyl-7,19-dihydroxy-10-(2,2,2-trideuterioethyl)-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O5/c1-3-12-13-7-11(25)5-6-17(13)23-19-14(12)9-24-18(19)8-16-15(20(24)26)10-29-21(27)22(16,28)4-2/h5-8,25,28H,3-4,9-10H2,1-2H3/t22-/m0/s1/i1D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJHBVJOVLFPMQE-MVTYLIICSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)C4(CC)O)C2=NC5=C1C=C(C=C5)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])CC1=C2CN3C(=CC4=C(C3=O)COC(=O)[C@@]4(CC)O)C2=NC5=C1C=C(C=C5)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90849647 | |
| Record name | (4S)-4-Ethyl-11-(2,2,2-~2~H_3_)ethyl-4,9-dihydroxy-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90849647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
395.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
718612-49-8 | |
| Record name | (4S)-4-Ethyl-11-(2,2,2-~2~H_3_)ethyl-4,9-dihydroxy-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90849647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
SN-38 mechanism of action and its relevance to irinotecan
An In-depth Technical Guide to the Mechanism of Action of SN-38 and its Relevance to Irinotecan
Abstract
Irinotecan (CPT-11) is a cornerstone chemotherapeutic agent, particularly in the treatment of colorectal cancer. Its clinical efficacy is entirely dependent on its conversion to the active metabolite, SN-38 (7-ethyl-10-hydroxycamptothecin). SN-38 is a potent topoisomerase I inhibitor, approximately 100- to 1000-fold more cytotoxic than its parent compound.[1] This guide provides a detailed examination of the molecular mechanism of SN-38, its metabolic activation from irinotecan, the cellular consequences of its activity, and the key experimental protocols used in its study. It is intended for researchers, scientists, and professionals in the field of drug development seeking a comprehensive understanding of this critical anticancer agent.
Metabolic Activation of Irinotecan to SN-38
Irinotecan is a water-soluble prodrug that requires bioactivation to exert its cytotoxic effects. This conversion is primarily mediated by carboxylesterase (CES) enzymes, with human CES2 being the isoform with significantly higher affinity and catalytic efficiency for this reaction compared to CES1.[2][3] This enzymatic hydrolysis occurs predominantly in the liver and tumor tissues, converting the bulky piperidino-carbonyloxy group of irinotecan into a hydroxyl group, thus forming SN-38.[3][4]
The efficiency of this conversion is a critical determinant of both the efficacy and toxicity of irinotecan treatment and exhibits significant inter-individual variability.[5] Subsequently, SN-38 is inactivated, mainly in the liver, through glucuronidation by UDP-glucuronosyltransferase 1A1 (UGT1A1) to form SN-38 glucuronide (SN-38G), which is then eliminated.
Visualization of Irinotecan Metabolism
The metabolic pathway from the inactive prodrug to the active metabolite and its subsequent inactivation is a crucial concept.
References
- 1. Irinotecan Induces Disease Remission in Xenograft Mouse Models of Pediatric MLL-Rearranged Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Human carboxylesterase 2 is commonly expressed in tumor tissue and is correlated with activation of irinotecan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Human plasma carboxylesterase and butyrylcholinesterase enzyme activity: correlations with SN-38 pharmacokinetics during a prolonged infusion of irinotecan - PubMed [pubmed.ncbi.nlm.nih.gov]
Unlocking Pharmaceutical Insights: A Technical Guide to Isotopic Labeling with Deuterium in Drug Analysis
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of deuterium, a stable, non-radioactive isotope of hydrogen, into drug molecules has emerged as a powerful tool in modern pharmaceutical research. This in-depth technical guide explores the core principles of deuterium labeling, its profound impact on drug metabolism and pharmacokinetics, and its application in bioanalytical assays. By leveraging the subtle yet significant mass difference between hydrogen and deuterium, researchers can gain invaluable insights into a drug's behavior, leading to the development of safer and more effective therapies.
Core Principles: The Deuterium Kinetic Isotope Effect
The foundation of deuterium's utility in drug development lies in the Deuterium Kinetic Isotope Effect (KIE) . The bond between carbon and deuterium (C-D) is stronger and vibrates at a lower frequency than the corresponding carbon-hydrogen (C-H) bond. Consequently, more energy is required to break a C-D bond, leading to a slower reaction rate when this bond cleavage is the rate-determining step of a metabolic process.[1] This phenomenon can be strategically employed to enhance a drug's metabolic stability.
By selectively replacing hydrogen atoms at known sites of metabolism with deuterium, the rate of metabolic breakdown can be significantly reduced.[1] This can lead to several desirable outcomes:
-
Improved Pharmacokinetic Profile: A slower metabolism can result in a longer drug half-life, increased plasma exposure (Area Under the Curve or AUC), and more stable drug concentrations in the body. This may allow for less frequent dosing, improving patient compliance.[2][3]
-
Reduced Formation of Toxic Metabolites: If a metabolic pathway leads to the formation of a toxic byproduct, deuterating the site of that metabolic reaction can decrease the formation of the harmful metabolite.[2]
-
Increased Efficacy: By maintaining therapeutic concentrations for a longer duration, the overall effectiveness of the drug may be enhanced.[2]
It is important to note that the magnitude of the KIE can vary depending on the specific enzyme and reaction mechanism involved. For cytochrome P450 (CYP450) enzymes, which are responsible for the metabolism of a vast number of drugs, the KIE can be substantial.[4]
Applications in Drug Analysis
Beyond modifying a drug's metabolic profile, deuterium labeling is a cornerstone of modern bioanalysis, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.
Deuterated Internal Standards:
Deuterated analogs of a drug are widely used as internal standards in quantitative bioanalysis.[5][6] Because they are chemically identical to the analyte of interest, they co-elute during chromatography and exhibit the same ionization efficiency in the mass spectrometer. This allows for precise correction of variations in sample preparation, matrix effects, and instrument response, leading to highly accurate and reliable quantification of the drug in biological matrices such as plasma and whole blood.[5][6]
Quantitative Data on the Impact of Deuteration
The following tables summarize the impact of deuterium substitution on the pharmacokinetic parameters of various drugs from preclinical and clinical studies.
Table 1: Comparison of Pharmacokinetic Parameters of Deuterated vs. Non-Deuterated Drugs
| Drug | Deuterated Analog | Species | Key Pharmacokinetic Parameter | Fold Change (Deuterated vs. Non-Deuterated) | Reference |
| Methadone | d₉-Methadone | Mouse | Area Under the Curve (AUC) | 5.7-fold increase | [3] |
| Methadone | d₉-Methadone | Mouse | Maximum Concentration (Cmax) | 4.4-fold increase | [3] |
| Methadone | d₉-Methadone | Mouse | Clearance (CL) | 5.2-fold decrease | [3] |
| Tetrabenazine | Deutetrabenazine | Human | Area Under the Curve (AUC) | Increased | [7] |
| Tetrabenazine | Deutetrabenazine | Human | Half-life (t½) | Increased | [7] |
| Ivacaftor | CTP-656 | Human | Maximum Concentration (Cmax) | Increased | [7] |
| Ivacaftor | CTP-656 | Human | Half-life (t½) | Increased | [7] |
| Ivacaftor | CTP-656 | Human | Area Under the Curve (AUC) | Increased | [7] |
| Enzalutamide | Deuterated Enzalutamide | Rat | Area Under the Curve (AUC) | Significantly Increased | [7] |
| Enzalutamide | Deuterated Enzalutamide | Rat | Half-life (t½) | Significantly Increased | [7] |
| Enzalutamide | Deuterated Enzalutamide | Rat | Maximum Concentration (Cmax) | Significantly Increased | [7] |
Table 2: In Vitro Metabolic Stability of d₉-Methadone vs. Methadone
| Enzyme Source | Drug | Apparent Kₘ (μM) | Apparent Vₘₐₓ (pmol/min/mg protein) | Intrinsic Clearance (CLᵢₙₜ) (μL/min/mg protein) |
| Mouse Liver Microsomes | Methadone | 26.3 ± 4.5 | 1056 ± 78 | 40.1 |
| Mouse Liver Microsomes | d₉-Methadone | 10.1 ± 2.1 | 425 ± 43 | 42.1 |
| Human Liver Microsomes | Methadone | 51.0 ± 8.7 | 530 ± 45 | 10.4 |
| Human Liver Microsomes | d₉-Methadone | 25.0 ± 5.4 | 210 ± 23 | 8.4 |
| Data adapted from[3] |
Experimental Protocols
Protocol 1: In Vitro Metabolic Stability Assay Using Human Liver Microsomes
This protocol outlines a general procedure for assessing the metabolic stability of a deuterated drug candidate compared to its non-deuterated counterpart using human liver microsomes.
1. Reagent Preparation:
- Phosphate Buffer: Prepare a 100 mM potassium phosphate buffer (pH 7.4).
- Test Compound Stock Solutions: Prepare 20 mM stock solutions of the deuterated and non-deuterated test compounds in DMSO. Further dilute to 125 µM in acetonitrile.[8]
- Human Liver Microsomes (HLM): Thaw a vial of pooled HLM (e.g., 20 mg/mL) at 37°C. Dilute to a final concentration of 0.5 mg/mL in 100 mM phosphate buffer.[8][9][10][11]
- NADPH Regenerating System: Prepare a solution containing 3 mM NADP⁺, 5.3 mM glucose-6-phosphate, and 0.67 units/mL glucose-6-phosphate dehydrogenase in phosphate buffer.[8]
- Internal Standard (IS) Solution: Prepare a solution of a suitable internal standard (e.g., a structurally related compound or a different deuterated analog) in acetonitrile.
2. Incubation Procedure:
- Pre-warm the HLM suspension and NADPH regenerating system to 37°C.
- In a 96-well plate, add the HLM suspension to each well.[8]
- Add the test compound solution (deuterated or non-deuterated) to the wells to achieve a final concentration of 1-2 µM.[8][10]
- Pre-incubate the plate at 37°C for 5-10 minutes with gentle shaking.
- Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to each well.[8][10][11]
- At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding 5 volumes of ice-cold acetonitrile containing the internal standard.[8][10][11]
- Include negative controls without the NADPH regenerating system to assess non-enzymatic degradation.[8][11]
3. Sample Processing and Analysis:
- Centrifuge the plate at high speed (e.g., 5500 rpm for 5 minutes) to precipitate the microsomal proteins.[8]
- Transfer the supernatant to a new plate for LC-MS/MS analysis.
- Analyze the samples by LC-MS/MS to determine the remaining concentration of the test compound at each time point.
4. Data Analysis:
- Plot the natural logarithm of the percentage of the remaining parent compound versus time.
- Determine the elimination rate constant (k) from the slope of the linear regression.
- Calculate the half-life (t½) using the equation: t½ = 0.693 / k.
- Calculate the intrinsic clearance (CLᵢₙₜ) using the equation: CLᵢₙₜ = (0.693 / t½) * (incubation volume / microsomal protein amount).[10]
Protocol 2: LC-MS/MS Bioanalysis of a Drug and its Deuterated Internal Standard in Plasma
This protocol provides a general framework for the quantitative analysis of a drug in plasma using a deuterated internal standard.
1. Sample Preparation (Protein Precipitation):
- To 50 µL of plasma sample, add 240 µL of a cold organic solvent mixture (e.g., methanol:acetonitrile, 3:1, v/v) containing the deuterated internal standard at a known concentration.[10]
- Vortex the mixture vigorously to precipitate proteins.
- Centrifuge the samples to pellet the precipitated proteins.
- Transfer the supernatant to a clean tube or 96-well plate for analysis.
2. LC-MS/MS Analysis:
- Liquid Chromatography (LC):
- Column: A reverse-phase C18 column (e.g., 100 x 2.1 mm, 3.5 µm) is commonly used.[12]
- Mobile Phase A: 0.1% formic acid in water.[12]
- Mobile Phase B: Methanol or acetonitrile.[12]
- Gradient: A linear gradient from a low to a high percentage of mobile phase B is typically employed to elute the analyte and internal standard. For example, a 5-minute linear gradient from 20% to 95% B.[12]
- Flow Rate: A typical flow rate is 0.20 mL/min.[12]
- Injection Volume: 30 µL.[12]
- Tandem Mass Spectrometry (MS/MS):
- Ionization Source: Electrospray ionization (ESI) in positive or negative mode, depending on the analyte's properties.
- Detection Mode: Multiple Reaction Monitoring (MRM).
- MRM Transitions: Optimize specific precursor-to-product ion transitions for both the analyte and the deuterated internal standard. For example, for Phenytoin and its deuterated standard:
- Phenytoin: m/z 253.10 → 182.30[6]
- Phenytoin-D₁₀: m/z 263.30 → 192.20[6]
- Optimize other MS parameters such as cone voltage and collision energy for each transition to achieve maximum sensitivity.
3. Data Analysis:
- Integrate the peak areas of the analyte and the internal standard for each sample, calibrator, and quality control sample.
- Calculate the peak area ratio (analyte peak area / internal standard peak area).
- Construct a calibration curve by plotting the peak area ratio versus the known concentration of the calibrators.
- Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.
Visualizing Workflows and Concepts
The following diagrams, generated using the DOT language for Graphviz, illustrate key workflows and concepts in deuterium labeling for drug analysis.
References
- 1. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Effect of deuteration on the single dose pharmacokinetic properties and postoperative analgesic activity of methadone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. texilajournal.com [texilajournal.com]
- 6. rjptonline.org [rjptonline.org]
- 7. researchgate.net [researchgate.net]
- 8. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 9. researchgate.net [researchgate.net]
- 10. Microsomal Stability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 12. research-portal.uu.nl [research-portal.uu.nl]
Decoding the Certificate of Analysis for SN-38-d3: A Technical Guide for Researchers
For Immediate Release
This whitepaper provides an in-depth technical guide to understanding the Certificate of Analysis (CoA) for SN-38-d3, a deuterated analog of SN-38, the active metabolite of the anticancer drug irinotecan. Tailored for researchers, scientists, and drug development professionals, this document elucidates the critical quality attributes of this compound, details the experimental methodologies used for its characterization, and explains the significance of the data presented. This compound is primarily utilized as an internal standard in mass spectrometry-based bioanalytical assays for the accurate quantification of SN-38 in pharmacokinetic and metabolism studies.[1][2]
Overview of SN-38 and the Role of this compound
SN-38, or 7-ethyl-10-hydroxycamptothecin, is a potent topoisomerase I inhibitor.[3][4] By stabilizing the covalent complex between topoisomerase I and DNA, it induces single and double-strand DNA breaks, leading to cell cycle arrest in the S phase and subsequent apoptosis.[5][6][7] Its parent drug, irinotecan (CPT-11), is a prodrug that is converted to the significantly more cytotoxic SN-38 by carboxylesterases in the body.[3][7] Due to its high potency, understanding the pharmacokinetic profile of SN-38 is critical for optimizing cancer therapy and managing toxicity.
This compound serves as an ideal stable isotope-labeled internal standard (SIL-IS) for the quantification of SN-38.[1] In liquid chromatography-mass spectrometry (LC-MS) analysis, a known amount of this compound is added to biological samples. As it is chemically identical to SN-38, it co-elutes and experiences similar ionization effects in the mass spectrometer, but its higher mass allows it to be distinguished from the endogenous analyte.[1][2][8] This corrects for variability during sample preparation and analysis, enabling highly accurate and precise quantification of SN-38.[1][9]
Interpreting the Certificate of Analysis: Key Analytical Data
The Certificate of Analysis for this compound provides a comprehensive summary of its identity, purity, and quality. The following tables summarize the typical quantitative data presented.
Table 1: Identification and Chemical Properties
| Parameter | Specification |
| Compound Name | This compound |
| Synonyms | 7-Ethyl-10-hydroxycamptothecin-d3 |
| CAS Number | 718612-49-8 |
| Molecular Formula | C₂₂H₁₇D₃N₂O₅ |
| Molecular Weight | 395.42 g/mol |
| Appearance | Pale yellow to yellow solid |
| Solubility | Soluble in DMSO and DMF |
| Storage Conditions | -20°C, protect from light |
Table 2: Purity and Quality Control
| Test | Method | Acceptance Criteria | Result |
| Chemical Purity | HPLC/UPLC | ≥ 98.0% | 99.5% |
| Isotopic Purity | Mass Spectrometry | ≥ 99% Deuterated forms (d₃) | 99.6% |
| Unlabeled SN-38 | Mass Spectrometry | ≤ 0.5% | 0.1% |
| Residual Solvents | GC-HS (USP <467>) | Meets USP requirements | Complies |
| Elemental Impurities | ICP-MS (USP <232>/<233>) | Meets USP requirements | Complies |
| Microbial Content | USP <61>/<62> | Meets USP requirements | Complies |
| Water Content | Karl Fischer Titration | ≤ 1.0% | 0.2% |
Detailed Experimental Protocols
The analytical methods cited in the CoA are based on established pharmacopeial standards and validated scientific procedures.
Chemical Purity by High-Performance Liquid Chromatography (HPLC)
This method separates this compound from any chemical impurities.
-
Instrumentation: A standard HPLC or UPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and a buffer such as 0.1% formic acid in water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 265 nm.[10]
-
Procedure: A solution of this compound is prepared in a suitable solvent (e.g., methanol). The sample is injected into the HPLC system, and the chromatogram is recorded. The area of the this compound peak is compared to the total area of all peaks to calculate the purity.
Isotopic Purity by Mass Spectrometry
This test is critical for an internal standard to ensure it does not interfere with the measurement of the unlabeled analyte.
-
Instrumentation: High-resolution mass spectrometer (HRMS) such as a Time-of-Flight (TOF) or Orbitrap instrument, often coupled with a liquid chromatography system.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Procedure: A dilute solution of this compound is infused or injected into the mass spectrometer. The instrument acquires a full scan mass spectrum. The relative intensities of the ion corresponding to this compound ([M+H]⁺ at m/z 396.1) and the unlabeled SN-38 ([M+H]⁺ at m/z 393.1) are measured.[1] The isotopic purity is calculated based on the relative abundance of the deuterated species.[3][11][12]
Residual Solvents (USP <467>)
This test quantifies any organic volatile impurities remaining from the manufacturing process.
-
Instrumentation: Gas Chromatography (GC) with a Flame Ionization Detector (FID) and a headspace autosampler.
-
Procedure: A sample of this compound is dissolved in a suitable solvent (e.g., DMSO) in a headspace vial. The vial is heated to volatilize the solvents, and an aliquot of the headspace gas is injected into the GC. The retention times and peak areas are compared to those of known solvent standards to identify and quantify any residual solvents.[4][5][7][13] Solvents are classified based on their toxicity (Class 1, 2, or 3), and limits are set accordingly.[5][7]
Elemental Impurities (USP <232>/<233>)
This analysis has replaced the older heavy metals test and provides a more specific and sensitive measurement of elemental contaminants.
-
Instrumentation: Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES).
-
Procedure: The this compound sample is digested in acid to bring the elements into solution. The solution is then introduced into the ICP-MS system, where the elements are ionized and detected. The concentration of each of the 24 elemental impurities of concern is determined and compared against the permissible daily exposure (PDE) limits.
Microbial Contamination (USP <61> & <62>)
These tests ensure the material is free from excessive levels of microorganisms.
-
USP <61> - Microbial Enumeration: This test quantifies the total number of aerobic bacteria and fungi. The sample is incubated on growth media (e.g., Soybean-Casein Digest Agar for bacteria and Sabouraud Dextrose Agar for fungi), and the resulting colonies are counted.[6][14][15][16]
-
USP <62> - Tests for Specified Microorganisms: This test screens for the presence of objectionable microorganisms such as E. coli, Salmonella, Pseudomonas aeruginosa, and Staphylococcus aureus using selective growth media.[6][14]
Visualization of Key Processes
To further clarify the context and application of this compound, the following diagrams illustrate its mechanism of action and the analytical workflow for its use.
Caption: Mechanism of action of SN-38 leading to cancer cell apoptosis.
Caption: Workflow for quantifying SN-38 using this compound as an internal standard.
Conclusion
The Certificate of Analysis for this compound is a critical document that assures its identity, purity, and suitability for its intended use as an internal standard. A thorough understanding of each parameter and the underlying analytical methodology is essential for researchers to have confidence in the accuracy and reliability of their quantitative bioanalytical data. This guide provides the necessary framework for interpreting this vital quality control document, ensuring the integrity of research and development in cancer therapeutics.
References
- 1. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 2. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 3. Determination of the enrichment of isotopically labelled molecules by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispec.co.th [scispec.co.th]
- 5. Residual Solvents testing - USP Residual Solvents <467> Testing - Eurofins Scientific [eurofins.com.au]
- 6. USP 61 & USP 62 | CPT Labs [cptclabs.com]
- 7. uspnf.com [uspnf.com]
- 8. waters.com [waters.com]
- 9. scispace.com [scispace.com]
- 10. Isotope-ratio mass spectrometry - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ospt.osi.lv [ospt.osi.lv]
- 14. ARL Bio Pharma | USP and USP Microbial Tests for Non-Sterile Products [arlok.com]
- 15. amts.com [amts.com]
- 16. microbe-investigations.com [microbe-investigations.com]
Commercial Suppliers of High-Purity SN-38-d3: A Technical Guide
For researchers, scientists, and drug development professionals requiring high-purity deuterated SN-38 (SN-38-d3) for use as an internal standard in pharmacokinetic and metabolic studies, several commercial suppliers offer this critical reagent. This guide provides a summary of available suppliers, a detailed technical overview of its application, and relevant biological pathways.
Commercial Supplier Overview
High-purity this compound is available from a number of reputable suppliers specializing in stable isotope-labeled compounds and research chemicals. The following table summarizes key quantitative data from various suppliers to facilitate comparison. Purity levels are consistently high across suppliers, ensuring reliability for sensitive analytical applications.
| Supplier | Catalog Number | Purity | Available Quantities | Molecular Formula |
| MedchemExpress | HY-13704S | 98.79% | Inquire | C₂₂H₁₇D₃N₂O₅ |
| Cayman Chemical | 40133 | ≥99% deuterated forms (d1-d3)[1][2] | 1 mg | C₂₂H₁₇D₃N₂O₅[1] |
| CymitQuimica | TRC-S598502 | Inquire | 1 mg, 10 mg, 2500 µg[3] | C₂₂H₁₇D₃N₂O₅ |
| Santa Cruz Biotechnology | sc-217992 | Inquire | Inquire | C₂₂H₁₇D₃N₂O₅[4] |
| Immunomart | Inquire | Inquire | 1 mg, 5 mg, 10 mg, 25 mg[5] | C₂₂H₂₀N₂O₅ |
Experimental Protocols: Quantification of SN-38 using this compound Internal Standard by LC-MS/MS
This compound is predominantly utilized as an internal standard for the accurate quantification of SN-38 in biological matrices by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The stable isotope label ensures that this compound has nearly identical chemical and physical properties to SN-38, leading to similar extraction recovery and ionization efficiency, which corrects for matrix effects and variations during sample processing and analysis.
Sample Preparation (Human Plasma)
This protocol is a generalized procedure based on common methodologies described in the literature. Researchers should optimize the protocol for their specific instrumentation and experimental needs.
-
Protein Precipitation:
-
To 100 µL of human plasma sample, add a known concentration of this compound working solution.
-
Add 300 µL of ice-cold acetonitrile (or methanol) to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 10% acetonitrile in water with 0.1% formic acid).
-
Vortex and centrifuge again to remove any particulate matter.
-
Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.
-
Liquid Chromatography (LC) Conditions
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size) is commonly used.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A typical gradient would start at a low percentage of mobile phase B, ramp up to a high percentage to elute the analytes, and then return to initial conditions for column re-equilibration. A representative gradient is as follows:
-
0-1 min: 10% B
-
1-5 min: 10% to 90% B
-
5-6 min: 90% B
-
6-6.1 min: 90% to 10% B
-
6.1-8 min: 10% B
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5-10 µL.
-
Column Temperature: 40°C.
Tandem Mass Spectrometry (MS/MS) Conditions
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
SN-38: The precursor ion [M+H]⁺ is m/z 393.2. A common product ion for quantification is m/z 349.2.
-
This compound: The precursor ion [M+H]⁺ is m/z 396.2. The corresponding product ion is m/z 352.2.
-
-
Instrument Parameters: Parameters such as declustering potential, collision energy, and cell exit potential should be optimized for the specific mass spectrometer being used to achieve maximum sensitivity and specificity.
Signaling Pathways and Experimental Workflows
Irinotecan Metabolism and SN-38 Activation
Irinotecan is a prodrug that is converted to its active metabolite, SN-38, by carboxylesterase enzymes primarily in the liver. SN-38 is subsequently inactivated by UDP-glucuronosyltransferase 1A1 (UGT1A1) to form SN-38 glucuronide (SN-38G), which is then excreted. The efficacy and toxicity of irinotecan are therefore dependent on the balance of this metabolic pathway.
Caption: Metabolic activation of Irinotecan to SN-38 and its subsequent inactivation.
SN-38 Mechanism of Action: Topoisomerase I Inhibition
SN-38 exerts its cytotoxic effects by inhibiting DNA topoisomerase I (Top1). Top1 relieves torsional stress in DNA during replication and transcription by creating single-strand breaks. SN-38 binds to the Top1-DNA complex, stabilizing it and preventing the re-ligation of the DNA strand. This leads to the accumulation of single-strand breaks, which are converted into lethal double-strand breaks when the replication fork collides with the stabilized complex.
Caption: SN-38 stabilizes the Topoisomerase I-DNA complex, leading to DNA damage.
Experimental Workflow: Bioanalytical Method Validation
A typical workflow for the validation of a bioanalytical method for SN-38 quantification using this compound involves several key stages to ensure the reliability, reproducibility, and accuracy of the results.
Caption: Workflow for bioanalytical method validation of SN-38 quantification.
References
- 1. Trace analysis of SN-38 in human plasma by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. hemonc.medicine.ufl.edu [hemonc.medicine.ufl.edu]
- 3. Quantification of Irinotecan, SN38, and SN38G in human and porcine plasma by ultra high-performance liquid chromatography-tandem mass spectrometry and its application to hepatic chemoembolization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
SN-38-d3 CAS number and molecular formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of SN-38-d3, a deuterated analog of SN-38, the active metabolite of the chemotherapeutic agent irinotecan. This document details its chemical properties, and for its biologically active, unlabeled counterpart SN-38, delves into its mechanism of action, relevant signaling pathways, and experimental data.
Core Compound Identification: this compound
This compound is the deuterium-labeled form of SN-38, primarily utilized as an internal standard for the quantification of SN-38 in various analytical methods, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).[1]
Chemical and Physical Properties
A summary of the key chemical identifiers and properties for this compound is provided in the table below.
| Property | Value | Citations |
| CAS Number | 718612-49-8 | [1][2][3] |
| Molecular Formula | C22H17D3N2O5 | [1][2][3] |
| Molecular Weight | 395.42 g/mol | [2][3] |
| Synonyms | 7-Ethyl-10-Hydroxycamptothecin-d3, (4S)-4-Ethyl-11-(ethyl-d3)-4,9-dihydroxy-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione | [1][4] |
| Appearance | Off-white to light yellow solid | [2] |
| Purity | ≥99% deuterated forms (d1-d3) | [1] |
Biological Activity and Mechanism of Action of SN-38
As this compound is chemically and biologically analogous to SN-38, the following sections will focus on the well-documented activities of SN-38. SN-38 is a potent topoisomerase I inhibitor and the active metabolite of the prodrug irinotecan.[1] Its primary mechanism of action involves the inhibition of DNA and RNA synthesis.[2]
Inhibition of Topoisomerase I
The central mechanism of SN-38's cytotoxic activity is its interaction with the topoisomerase I-DNA complex. This interaction leads to the stabilization of the cleavable complex, which in turn results in DNA single-strand breaks. These breaks are converted to double-strand breaks during DNA replication, ultimately triggering cell cycle arrest and apoptosis.
References
The Cornerstone of Precision: A Technical Guide to Internal Standards in LC-MS
For Researchers, Scientists, and Drug Development Professionals
In the landscape of analytical chemistry, particularly within the realms of pharmaceutical development and clinical research, the accuracy and reliability of quantitative data are paramount. Liquid chromatography-mass spectrometry (LC-MS) has emerged as a powerful and indispensable tool for its sensitivity and selectivity. However, the inherent variability in sample preparation, chromatographic separation, and mass spectrometric detection can compromise the integrity of quantitative results. This technical guide provides an in-depth exploration of the fundamental principles and practical applications of the internal standard (IS) method in LC-MS, a technique crucial for mitigating analytical variability and ensuring the generation of high-fidelity data.
The "Why": The Fundamental Role of an Internal Standard
An internal standard is a compound of known concentration that is added to all samples, including calibration standards and quality controls, at a consistent amount before the analytical process begins.[1] Its primary purpose is to compensate for variations that can occur at various stages of the LC-MS workflow, from sample preparation to final detection.[1] By normalizing the response of the analyte to the response of the IS, the precision and accuracy of the quantitative results are significantly improved.
The use of an internal standard is predicated on the assumption that the IS and the analyte will behave similarly during the analytical process.[1] Any loss of analyte during sample extraction, inconsistencies in injection volume, or fluctuations in instrument response should be mirrored by a proportional change in the internal standard's signal.[1] This allows for a ratiometric calculation that corrects for these variations.
The "What": Selecting the Ideal Internal Standard
The choice of an internal standard is a critical decision that can significantly impact the quality of the analytical data. The ideal IS should possess several key characteristics:
-
Structural Similarity: The IS should be structurally and chemically similar to the analyte to ensure it behaves analogously during sample preparation and analysis.
-
Co-elution (for Isotope-Labeled IS): For the most effective correction of matrix effects, the IS should co-elute with the analyte.
-
Mass-to-Charge (m/z) Difference: The IS must have a different mass-to-charge ratio from the analyte to be distinguished by the mass spectrometer.
-
Absence in Samples: The internal standard should not be naturally present in the biological matrix being analyzed.
-
Commercial Availability and Purity: The IS should be readily available in a highly pure form.
There are two primary types of internal standards used in LC-MS:
-
Stable Isotope-Labeled (SIL) Internal Standards: These are considered the "gold standard" in LC-MS analysis.[1] In a SIL-IS, one or more atoms in the analyte molecule are replaced with a stable heavy isotope (e.g., ²H, ¹³C, ¹⁵N). Because they are nearly chemically identical to the analyte, they exhibit very similar extraction recovery, chromatographic retention, and ionization efficiency, providing the most accurate correction for analytical variability.[1]
-
Structural Analogue Internal Standards: These are molecules that are structurally similar to the analyte but are not isotopically labeled. They are often used when a SIL-IS is not available or is cost-prohibitive. While they can compensate for some variability, they may not perfectly mimic the analyte's behavior, particularly concerning matrix effects.[1]
The following diagram illustrates the decision-making process for selecting an appropriate internal standard:
Caption: Decision pathway for selecting a suitable internal standard.
The "How": Experimental Protocols
The successful implementation of the internal standard method relies on a well-defined and consistently executed experimental protocol. The following sections outline the key steps involved.
General Experimental Workflow
The diagram below illustrates a typical workflow for a quantitative LC-MS analysis utilizing an internal standard.
Caption: A generalized workflow for quantitative LC-MS analysis using an internal standard.
Detailed Methodologies
This protocol provides a representative example of a sample preparation procedure for the quantification of a small molecule drug in human plasma using a stable isotope-labeled internal standard.
-
Thaw Samples: Thaw frozen human plasma samples, calibration standards, and quality control (QC) samples at room temperature.
-
Aliquoting: Aliquot 100 µL of each sample, standard, and QC into a 1.5 mL microcentrifuge tube.
-
Internal Standard Addition: Add 25 µL of the internal standard working solution (e.g., 100 ng/mL of the stable isotope-labeled drug in methanol) to each tube. Vortex briefly to mix.
-
Protein Precipitation: Add 300 µL of cold acetonitrile to each tube to precipitate plasma proteins.
-
Vortex and Centrifuge: Vortex the tubes for 1 minute, then centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new set of tubes.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid). Vortex to ensure complete dissolution.
-
Transfer to Autosampler Vials: Transfer the reconstituted samples to autosampler vials for LC-MS analysis.
The following are example LC-MS/MS parameters. These will need to be optimized for the specific analyte and internal standard.
| Parameter | Setting |
| LC System | |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Gradient | 5% B to 95% B over 5 minutes, hold for 1 min, return to 5% B and equilibrate for 2 min |
| MS/MS System | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transition (Analyte) | e.g., m/z 454.3 -> 397.2 |
| MRM Transition (IS) | e.g., m/z 458.3 -> 401.2 |
| Dwell Time | 100 ms |
| Collision Energy | Optimized for each transition |
Data Presentation and Interpretation
A key aspect of the internal standard method is the construction of a calibration curve and the subsequent calculation of the analyte concentration in unknown samples.
Building the Calibration Curve
A calibration curve is generated by plotting the ratio of the analyte peak area to the internal standard peak area against the known concentration of the analyte in the calibration standards.
The following diagram illustrates the relationship between the analyte, internal standard, and the resulting calibration curve.
Caption: The logical flow of constructing and using a calibration curve with an internal standard.
Quantitative Data Summary
The use of an internal standard significantly improves the precision and accuracy of quantitative measurements. The following table presents a representative dataset demonstrating this improvement.
Table 1: Comparison of Quantitative Performance With and Without an Internal Standard
| Sample | Nominal Conc. (ng/mL) | Measured Conc. (w/o IS) (ng/mL) | % Accuracy (w/o IS) | Measured Conc. (with IS) (ng/mL) | % Accuracy (with IS) |
| QC Low | 10.0 | 12.5 | 125.0% | 10.2 | 102.0% |
| QC Mid | 100.0 | 85.0 | 85.0% | 98.5 | 98.5% |
| QC High | 800.0 | 920.0 | 115.0% | 808.0 | 101.0% |
| Precision (%CV) | - | 18.5% | - | 2.1% | - |
Note: This is a representative dataset to illustrate the concept.
As shown in Table 1, the use of an internal standard results in measured concentrations that are much closer to the nominal values, leading to significantly improved accuracy and precision (lower %CV).
Calculation of Analyte Concentration
Once a linear calibration curve is established (y = mx + c), where 'y' is the peak area ratio, 'x' is the analyte concentration, 'm' is the slope, and 'c' is the y-intercept, the concentration of the analyte in an unknown sample can be calculated using the following equation:
Analyte Concentration (Unknown) = (Peak Area Ratio (Unknown) - c) / m
Method Validation
For regulated bioanalysis, LC-MS methods utilizing an internal standard must undergo rigorous validation to ensure they are fit for purpose. Key validation parameters, as guided by regulatory bodies like the U.S. Food and Drug Administration (FDA), include:
-
Selectivity and Specificity: The method's ability to differentiate and quantify the analyte in the presence of other components in the sample.[2]
-
Accuracy and Precision: The closeness of the measured values to the true values and the degree of scatter between a series of measurements.[2] Acceptance criteria are typically within ±15% (±20% at the Lower Limit of Quantification, LLOQ) for accuracy and a precision of ≤15% CV (≤20% at the LLOQ).[2]
-
Calibration Curve: The relationship between the instrument response and the known concentration of the analyte.[2]
-
Recovery: The extraction efficiency of the analytical method.
-
Matrix Effect: The alteration of ionization efficiency by co-eluting matrix components.[3]
-
Stability: The stability of the analyte in the biological matrix under various storage and processing conditions.
Conclusion
The internal standard method is an indispensable technique in modern LC-MS for achieving accurate and precise quantification. By compensating for the inherent variability of the analytical process, it ensures the reliability and reproducibility of results, which is of utmost importance in drug development, clinical diagnostics, and other scientific disciplines. The careful selection of an appropriate internal standard, coupled with a well-designed and validated experimental protocol, forms the foundation for generating high-quality quantitative data that can be trusted to make critical scientific and regulatory decisions.
References
Methodological & Application
Application Note: Quantification of SN-38 in Human Plasma by UHPLC-MS/MS using a Deuterated Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note provides a detailed protocol for the sensitive and accurate quantification of SN-38, the active metabolite of the anticancer drug irinotecan, in human plasma. The method utilizes a simple and rapid protein precipitation for sample preparation, followed by ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) analysis. SN-38-d3 is employed as the stable isotope-labeled internal standard (IS) to ensure high accuracy and precision. This method is suitable for pharmacokinetic studies and therapeutic drug monitoring in a research setting.
Introduction
SN-38 is the pharmacologically active metabolite of irinotecan, a topoisomerase I inhibitor used in the treatment of various cancers.[1][2] Due to its potent antitumor activity and significant inter-individual pharmacokinetic variability, accurate quantification of SN-38 in plasma is crucial for drug development and clinical research.[1][2] This protocol describes a robust and reliable UHPLC-MS/MS method for the determination of SN-38 in human plasma, utilizing this compound as an internal standard to correct for matrix effects and variations in sample processing.[3][4]
Experimental Workflow
The overall experimental workflow for the quantification of SN-38 in human plasma is depicted below.
Figure 1: Experimental workflow for SN-38 quantification.
Materials and Reagents
-
SN-38 (purity ≥98%)
-
This compound (purity ≥99%)[3]
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Human plasma (blank, drug-free)
Equipment
-
UHPLC system
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
-
Analytical balance
-
Microcentrifuge
-
Pipettes
Detailed Experimental Protocol
Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Prepare primary stock solutions of SN-38 and this compound individually in DMSO or methanol at a concentration of 1 mg/mL.[3][5] Store these stock solutions in amber glass vials at -80°C.
-
Working Solutions: Prepare working solutions by serial dilution of the stock solutions with a mixture of acetonitrile and water (1:1, v/v).
Sample Preparation
-
To 50 µL of human plasma in a microcentrifuge tube, add 10 µL of the this compound internal standard working solution.
-
Add 150 µL of acetonitrile containing 0.2% formic acid to precipitate the plasma proteins.[3]
-
Vortex the mixture for 1 minute.
-
Centrifuge at 15,500 rpm for 15 minutes.
-
Transfer the supernatant to a clean tube for analysis.
UHPLC-MS/MS Conditions
| Parameter | Condition |
| UHPLC System | |
| Column | Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.7 µm)[6] |
| Mobile Phase A | 0.1% Formic acid in water[3][6] |
| Mobile Phase B | 0.1% Formic acid in acetonitrile[3] |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Mass Spectrometer | |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | |
| SN-38 | 393.0 > 349.0 m/z[3] |
| This compound | 396.1 > 352.1 m/z[3] |
Calibration Curve and Quality Control Samples
-
Calibration Standards: Prepare calibration standards by spiking blank human plasma with known concentrations of SN-38. A typical calibration range is 1–500 ng/mL.[3]
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations within the calibration range (e.g., 3, 75, and 400 ng/mL).[3]
Data Analysis and Quantification
The quantification of SN-38 is based on the ratio of the peak area of SN-38 to that of the internal standard, this compound.
Figure 2: Logical diagram of the quantification process.
Method Validation Summary
The following tables summarize the typical performance characteristics of this method, compiled from various validated assays.
Table 1: Calibration Curve Parameters
| Analyte | Calibration Range (ng/mL) | Regression Model | Correlation Coefficient (r²) |
| SN-38 | 1 - 500[3] | Linear (1/x² weighted) | > 0.99 |
Table 2: Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| LQC | 3[3] | ≤ 8.70[7] | ≤ 8.31[7] | 95 - 105 |
| MQC | 75[3] | ≤ 9.11[7] | ≤ 11.29[7] | 98 - 102 |
| HQC | 400[3] | ≤ 9.90[7] | ≤ 9.64[7] | 97 - 103 |
Data presented are representative and may vary between laboratories.
Conclusion
The described UHPLC-MS/MS method provides a sensitive, specific, and reliable approach for the quantification of SN-38 in human plasma. The use of a stable isotope-labeled internal standard, this compound, ensures high accuracy and precision, making this protocol well-suited for research applications in drug development and pharmacology.
References
- 1. Irinotecan and its active metabolite, SN-38: review of bioanalytical methods and recent update from clinical pharmacology perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. qmro.qmul.ac.uk [qmro.qmul.ac.uk]
- 3. Quantitative Determination of Liposomal Irinotecan and SN-38 Concentrations in Plasma Samples from Children with Solid Tumors: Use of a Cryoprotectant Solution to Enhance Liposome Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Quantitative Determination of Irinotecan and the Metabolite SN-38 by Nanoflow Liquid Chromatography-Tandem Mass Spectrometry in Different Regions of Multicellular Tumor Spheroids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantification of Irinotecan, SN38, and SN38G in human and porcine plasma by ultra high-performance liquid chromatography-tandem mass spectrometry and its application to hepatic chemoembolization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Determination of irinotecan, SN-38 and SN-38 glucuronide using HPLC/MS/MS: Application in a clinical pharmacokinetic and personalized medicine in colorectal cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note and Protocol: A Validated LC-MS/MS Method for the Quantification of SN-38 and its Deuterated Internal Standard, SN-38-d3
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the quantitative analysis of SN-38, the active metabolite of the anticancer drug irinotecan, and its stable isotope-labeled internal standard, SN-38-d3, in biological matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Introduction
SN-38 (7-ethyl-10-hydroxycamptothecin) is the potent, active metabolite of the prodrug irinotecan (CPT-11), a key chemotherapeutic agent used in the treatment of various solid tumors, most notably colorectal cancer.[1][2] Irinotecan is converted to SN-38 by carboxylesterases, and SN-38 is subsequently detoxified via glucuronidation.[1] The clinical efficacy and toxicity of irinotecan are more closely correlated with the pharmacokinetics of SN-38. Therefore, a sensitive and robust bioanalytical method for the accurate quantification of SN-38 in biological samples is crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug development.
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the preferred analytical technique for the quantification of SN-38 due to its high sensitivity, specificity, and speed.[3][4] This application note details a validated LC-MS/MS method for the determination of SN-38, utilizing this compound as an internal standard to ensure accuracy and precision.
Experimental Protocols
Materials and Reagents
-
SN-38 and this compound reference standards
-
High-purity water (Milli-Q or equivalent)
-
LC-MS grade acetonitrile, methanol, and formic acid
-
Control biological matrix (e.g., human plasma)
-
Standard laboratory equipment (vortex mixer, centrifuge, pipettes)
Stock and Working Solutions Preparation
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of SN-38 and this compound in DMSO or methanol.
-
Working Solutions: Prepare serial dilutions of the SN-38 stock solution with a 50:50 mixture of acetonitrile and water to create calibration standards and quality control (QC) samples. Prepare a working solution of this compound in the same diluent.
Sample Preparation: Protein Precipitation
Protein precipitation is a straightforward and widely used method for extracting SN-38 from plasma samples.[5][6][7]
-
Aliquot 100 µL of plasma sample (calibration standard, QC, or unknown) into a microcentrifuge tube.
-
Add 20 µL of the this compound internal standard working solution.
-
Add 300 µL of acetonitrile containing 0.1% formic acid to precipitate proteins.[8]
-
Vortex the mixture for 1 minute.
-
Centrifuge at 15,000 rpm for 10 minutes to pellet the precipitated proteins.[3]
-
Transfer the supernatant to a clean tube for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
Liquid Chromatography (LC):
-
LC System: An ultra-high-performance liquid chromatography (UHPLC) system is recommended for improved resolution and faster analysis times.[9]
-
Column: A C18 reversed-phase column (e.g., Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm) is suitable for the separation of SN-38.[3][9]
-
Mobile Phase B: 0.1% formic acid in acetonitrile.[1]
-
Gradient Elution:
-
0-1.5 min: 35% to 75% B
-
1.5-2.5 min: 75% to 35% B
-
2.5-3.0 min: Hold at 35% B
-
-
Column Temperature: 45 °C.[9]
-
Injection Volume: 5-10 µL.[3]
Mass Spectrometry (MS/MS):
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).[1][3]
-
Scan Type: Multiple Reaction Monitoring (MRM).[3]
-
MRM Transitions:
-
SN-38: Precursor ion (m/z) 393.1 → Product ion (m/z) 349.1.[3][10]
-
This compound: The precursor ion will be shifted by +3 Da (m/z 396.1), and the product ion may also be shifted depending on the location of the deuterium atoms. It's crucial to optimize this transition using the deuterated standard. A common transition would be m/z 396.1 → 352.1.
-
Data Presentation: Quantitative Summary
The following tables summarize typical quantitative data obtained from a validated LC-MS/MS method for SN-38.
Table 1: Calibration Curve Parameters
| Analyte | Linear Range (ng/mL) | Regression Equation | Correlation Coefficient (r²) |
| SN-38 | 0.5 - 1000 | y = 0.201x + 25.49[8] | > 0.99[3] |
Table 2: Precision and Accuracy of Quality Control Samples
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| Low | 1.5 | < 15 | < 15 | 85 - 115 |
| Medium | 15 | < 15 | < 15 | 85 - 115 |
| High | 75 | < 15 | < 15 | 85 - 115 |
Data adapted from representative bioanalytical method validation guidelines.[8]
Table 3: Method Sensitivity and Recovery
| Parameter | Value |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL[10] |
| Limit of Detection (LOD) | 2 ng/mL[8] |
| Mean Extraction Recovery | > 85%[3][8] |
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the major steps in the LC-MS/MS workflow for SN-38 quantification.
Caption: LC-MS/MS workflow for SN-38 analysis.
SN-38 Mechanism of Action
This diagram depicts the signaling pathway illustrating the mechanism of action of SN-38 as a topoisomerase I inhibitor.
References
- 1. Development and validation of an UPLC-MS/MS method for the determination of irinotecan (CPT-11), SN-38 and SN-38 glucuronide in human plasma and peritoneal tumor tissue from patients with peritoneal carcinomatosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Irinotecan and its active metabolite, SN-38: review of bioanalytical methods and recent update from clinical pharmacology perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development and validation of an UPLC-MS/MS method for the quantification of irinotecan, SN 38 and SN-38 glucuronide in plasma, urine, feces, liver and kidney: Application to a pharmacokinetic study of irinotecan in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. semanticscholar.org [semanticscholar.org]
- 5. academic.oup.com [academic.oup.com]
- 6. Development of an LC-MS/MS Method for Measurement of Irinotecan and Its Major Metabolites in Plasma: Technical Considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determination of irinotecan, SN-38 and SN-38 glucuronide using HPLC/MS/MS: Application in a clinical pharmacokinetic and personalized medicine in colorectal cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. akjournals.com [akjournals.com]
- 9. Quantification of Irinotecan, SN38, and SN38G in human and porcine plasma by ultra high-performance liquid chromatography-tandem mass spectrometry and its application to hepatic chemoembolization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A simple and sensitive LC/MS/MS assay for 7-ethyl-10-hydroxycamptothecin (SN-38) in mouse plasma and tissues: application to pharmacokinetic study of liposome entrapped SN-38 (LE-SN38) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Preparation and Storage of SN-38-d3 Stock Solutions
AN-001
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This document provides a detailed protocol for the preparation, storage, and handling of stock solutions of SN-38-d3. This compound is the deuterated stable isotope-labeled version of SN-38, the active metabolite of the chemotherapy drug irinotecan. Due to its poor aqueous solubility and the instability of its active lactone ring, proper handling is critical for its use as an internal standard in quantitative bioanalytical assays. This guide outlines the recommended solvents, dissolution techniques, and storage conditions to ensure the stability and integrity of this compound solutions for researchers, scientists, and drug development professionals.
Introduction
SN-38 (7-ethyl-10-hydroxycamptothecin) is a potent topoisomerase I inhibitor, exhibiting up to 1,000-fold more cytotoxicity than its prodrug, irinotecan. Its clinical utility, however, is hampered by extreme hydrophobicity and the instability of its essential α-hydroxy-δ-lactone ring at physiological pH. This compound is the deuterium-labeled analog of SN-38 and is an indispensable tool in clinical and preclinical research, primarily serving as an internal standard for the accurate quantification of SN-38 levels by mass spectrometry.
The accuracy of such quantitative studies depends entirely on the precise concentration and stability of the this compound stock solution. This protocol addresses the key challenges of this compound's poor solubility and chemical instability to ensure reliable and reproducible experimental results.
Materials and Equipment
3.1 Materials and Reagents
-
This compound powder (≥99% deuterated forms)
-
Anhydrous Dimethyl Sulfoxide (DMSO), spectrophotometric or LC-MS grade
-
Inert gas (Argon or Nitrogen)
-
Low-retention, amber polypropylene microcentrifuge tubes
-
Pipette tips
3.2 Equipment
-
Analytical balance
-
Fume hood or biological safety cabinet
-
Vortex mixer
-
Bath sonicator
-
Calibrated pipettes
-
-20°C and -80°C freezers
This compound Properties and Storage Conditions
The following tables summarize the key properties and recommended storage conditions for this compound.
Table 1: Solubility Data
| Solvent | Concentration | Method / Notes |
| DMSO | ~25-50 mg/mL | Sonication or gentle warming may be required. Use of fresh, anhydrous DMSO is critical as absorbed moisture can reduce solubility. |
| Methanol | Slightly Soluble | Specific concentration data is limited. |
| Ethanol | < 1 mg/mL (Insoluble) | Not a recommended solvent for stock preparation. |
| Aqueous Buffers | Sparingly Soluble | Not recommended for primary stock solutions. For working solutions, first dissolve in DMSO then dilute in buffer. A 1:2 DMSO:PBS (pH 7.2) solution yields ~0.3 mg/mL. |
Table 2: Recommended Storage Conditions
| Form | Storage Temperature | Duration | Notes |
| Powder (Solid) | -20°C | ≥ 3 years | Store in a desiccator, protected from light. |
| Stock Solution in DMSO | -80°C | 6 - 12 months | Recommended for long-term storage. Aliquot to avoid freeze-thaw cycles. |
| Stock Solution in DMSO | -20°C | 1 month | Suitable for short-term storage. |
| Aqueous Dilutions | 2-8°C | < 24 hours | The lactone ring is unstable in aqueous solutions at neutral or basic pH. Prepare fresh for each experiment. |
Experimental Protocols
5.1 Safety Precautions SN-38 is a potent cytotoxic agent. Handle the compound and its solutions in a fume hood or ventilated cabinet. Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.
5.2 Protocol for Preparing a 10 mM this compound Stock Solution in DMSO
-
Equilibration: Allow the vial of this compound powder to equilibrate to room temperature for at least 15-20 minutes before opening to prevent condensation of moisture.
-
Weighing: In a fume hood, carefully weigh the desired amount of this compound powder using an analytical balance. For example, to prepare 1 mL of a 10 mM solution, weigh 3.95 mg of this compound (Molecular Weight: ~395.4 g/mol ).
-
Solvent Addition: Transfer the powder to an appropriate sterile tube. Add the calculated volume of anhydrous DMSO. For 3.95 mg of this compound, add 1 mL of DMSO.
-
Dissolution: Cap the tube securely and vortex thoroughly for 1-2 minutes. If the solute is not fully dissolved, proceed with the following steps:
-
Sonication: Place the tube in a bath sonicator for 5-10 minute intervals until the solution is clear. Check for dissolution between intervals.
-
Gentle Warming (Optional): If sonication is insufficient, warm the solution in a water bath at 37-50°C for 5-10 minutes. Mix intermittently. Do not overheat.
-
-
Inert Gas Purge (Optional but Recommended): To enhance stability, gently purge the headspace of the tube with an inert gas like argon or nitrogen before final capping.
-
Aliquoting: To prevent degradation from repeated freeze-thaw cycles, dispense the stock solution into single-use aliquots in low-retention, amber (or light-protected) polypropylene tubes.
-
Storage: Immediately place the aliquots in a labeled container and store at -80°C for long-term storage or -20°C for short-term use.
Visual Workflows and Diagrams
Caption: Workflow for preparing and storing this compound stock solution.
Caption: Decision flow for handling this compound from receipt to experimental use.
Application Notes
-
Lactone Ring Instability: The biological activity of SN-38 is dependent on its closed lactone E-ring. This ring rapidly and reversibly hydrolyzes to an inactive open-ring carboxylate form at pH > 7.0. Therefore, when preparing working solutions in aqueous buffers for assays, it is crucial to use them immediately. Acidifying the medium can improve stability if the experimental conditions permit.
-
Use as an Internal Standard: When using this compound as an internal standard for LC-MS, the stock solution should be diluted to a working concentration in a solvent compatible with the initial mobile phase or sample matrix. This working solution is then spiked into samples and calibration standards just prior to analysis.
-
DMSO Concentration in Assays: For cell-based assays, the final concentration of DMSO should be kept low, typically below 0.1%, to avoid solvent-induced cytotoxicity or other off-target effects. A preliminary solvent tolerance test on the cell line is recommended.
-
Avoiding Freeze-Thaw Cycles: Repeated freezing and thawing can lead to degradation of the compound and precipitation out of the solution. Aliquoting is the most effective strategy to mitigate this risk. Before use, an aliquot should be thawed completely and brought to room temperature, then vortexed gently to ensure a homogenous solution.
Application Note: Sample Preparation for SN-38 Analysis in Tissue Homogenates
Audience: Researchers, scientists, and drug development professionals.
Introduction: SN-38 (7-ethyl-10-hydroxycamptothecin) is the highly potent active metabolite of the anticancer drug irinotecan (CPT-11).[1][2] Irinotecan is a prodrug that is converted to SN-38 by carboxylesterase enzymes, primarily in the liver.[2] SN-38 is 100 to 1000 times more cytotoxic than its parent compound, exerting its therapeutic effect by inhibiting DNA topoisomerase I.[2] Accurate quantification of SN-38 concentrations in tissue is crucial for pharmacokinetic (PK), pharmacodynamic (PD), and toxicological studies, providing insights into drug distribution, efficacy, and safety at the site of action.
However, the analysis of SN-38 in biological matrices presents significant challenges due to its poor water solubility and the pH-dependent instability of its active lactone ring.[3][4] At physiological pH (7.4), the active lactone form undergoes hydrolysis to an inactive, open-ring carboxylate form.[3][4] Therefore, sample preparation techniques must be meticulously designed to ensure complete extraction from complex tissue matrices, prevent degradation, and maintain the stability of the active lactone form, which is typically achieved through acidification.[1][4]
This application note provides detailed protocols for the most common and effective sample preparation techniques for SN-38 analysis in tissue homogenates: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).
Key Challenge: Stability of SN-38
The primary challenge in SN-38 quantification is the equilibrium between its active lactone and inactive carboxylate forms. The lactone ring is stable under acidic conditions (pH ≤ 4.5) but rapidly hydrolyzes at neutral or basic pH.[4] Therefore, acidification of the sample during and after homogenization is a critical step to ensure that quantitative analysis reflects the true concentration of the active compound.
Caption: pH-dependent equilibrium of SN-38 and the role of acidification.
General Experimental Workflow
The overall process for analyzing SN-38 in tissue involves several key stages, from sample collection to data acquisition. The choice of extraction technique depends on the tissue type, the required sensitivity, and the available instrumentation.
Caption: General workflow for SN-38 analysis from tissue samples.
Protocols for Sample Preparation
Tissue Homogenization (Prerequisite Step)
Proper homogenization is critical for ensuring the complete release of the analyte from the tissue matrix.
-
Materials:
-
Protocol:
-
Weigh the frozen tissue sample accurately.
-
Add a pre-determined volume of ice-cold homogenization buffer (e.g., a 1:4 tissue weight to buffer volume ratio).[6] Using an acidic buffer is recommended to stabilize SN-38.[6]
-
Homogenize the sample until a uniform suspension is achieved. Keep the sample on ice throughout the process to minimize enzymatic degradation.
-
The resulting tissue homogenate is now ready for the extraction procedure. A small aliquot (e.g., 20-50 µL) is typically used for analysis.[5][7]
-
Protocol 1: Protein Precipitation (PPT)
PPT is a rapid and straightforward method for removing proteins by adding a miscible organic solvent. It is widely used for its simplicity and effectiveness.
-
Method A: Acetonitrile/Methanol Precipitation
-
Materials:
-
Protocol:
-
Pipette 50 µL of tissue homogenate into a microcentrifuge tube.
-
Add 100 µL of the IS working solution, followed by 100 µL of the Acetonitrile:Methanol solvent.[7]
-
Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing and protein denaturation.
-
Add an appropriate volume of 0.5 M HCl to ensure the final solution is acidic.[7]
-
Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.[8]
-
Carefully transfer the supernatant to a clean tube for analysis.
-
Optional: Evaporate the supernatant to dryness under a stream of nitrogen and reconstitute in the mobile phase for injection into the analytical system.[1]
-
-
-
Method B: Acidified Methanol Precipitation
-
Materials:
-
Tissue homogenate
-
Precipitating solvent: 0.01 M HCl in Methanol (prepared as a 2:3 v/v mixture of 0.01 M HCl and Methanol)[1]
-
Microcentrifuge tubes, vortex mixer, centrifuge
-
-
Protocol:
-
To a known volume of tissue homogenate, add at least three volumes of the ice-cold acidified methanol precipitating solvent.[1]
-
Vortex for 1 minute to ensure complete protein precipitation.
-
Incubate on ice or at -20°C for at least 30 minutes.[9]
-
Centrifuge at high speed for 10-15 minutes.
-
Collect the supernatant for direct injection or further processing (evaporation and reconstitution).[1]
-
-
Protocol 2: Liquid-Liquid Extraction (LLE)
LLE separates analytes based on their differential solubility in two immiscible liquid phases (typically aqueous and organic). This method can provide cleaner extracts than PPT.
-
Materials:
-
Tissue homogenate (after protein precipitation or enzymatic digestion)[10]
-
Extraction solvent (e.g., ethyl acetate, methyl tert-butyl ether)
-
Aqueous buffer at a specific pH
-
Microcentrifuge tubes, vortex mixer, centrifuge
-
-
Protocol:
-
Start with the supernatant from a protein precipitation step or an enzymatically digested tissue sample.[10]
-
Adjust the pH of the aqueous sample as needed to ensure SN-38 is in a non-ionized state, enhancing its partitioning into the organic solvent.
-
Add a volume of the immiscible organic extraction solvent (e.g., 3-5 times the sample volume).
-
Vortex vigorously for 5-10 minutes to facilitate the transfer of SN-38 into the organic phase.
-
Centrifuge for 5 minutes to achieve complete phase separation.
-
Carefully transfer the organic layer (top or bottom, depending on solvent density) to a new tube.
-
Evaporate the organic solvent to dryness under nitrogen.
-
Reconstitute the residue in mobile phase for analysis.
-
Protocol 3: Solid-Phase Extraction (SPE)
SPE provides the cleanest samples by passing the liquid sample through a solid sorbent that retains the analyte. Interfering substances are washed away, and the analyte is then eluted with a different solvent.
-
Materials:
-
Tissue homogenate supernatant
-
Conditioning solvent (e.g., Methanol)
-
Equilibration solvent (e.g., Water with 0.1% formic acid)
-
Wash solvent (e.g., 5% Methanol in water)[11]
-
Elution solvent (e.g., Acetonitrile or Methanol with 0.1% formic acid)
-
SPE vacuum manifold or positive pressure processor
-
-
Protocol:
-
Conditioning: Pass 1 mL of methanol through the SPE cartridge.[11]
-
Equilibration: Pass 1 mL of water (acidified if necessary) through the cartridge.[11] Do not let the sorbent bed go dry.
-
Loading: Load the pre-treated tissue homogenate supernatant onto the cartridge.[11]
-
Washing: Pass 1 mL of a weak wash solvent (e.g., 5% methanol) to remove hydrophilic impurities.[11]
-
Elution: Elute SN-38 from the cartridge using 1 mL of a strong organic solvent (e.g., acetonitrile with 0.1% formic acid).
-
Evaporate the eluate to dryness and reconstitute in the mobile phase for analysis.
-
Quantitative Data Summary
The following tables summarize the performance characteristics of various validated methods for SN-38 quantification in tissue homogenates.
Table 1: Method Linearity and Limits of Quantification
| Tissue Type | Analytical Method | Linearity Range | LLOQ / LLOD | Reference |
|---|---|---|---|---|
| Liver, Kidney | UPLC-MS/MS | 48.8 – 6250 nM | < 25 nM (LLOD) | [5][12] |
| Feces | UPLC-MS/MS | 39 – 5000 nM | < 25 nM (LLOD) | [5][12] |
| Brain Tumor | HPLC | 0.03 – 150 µg/mL | 1.02 µg/mL (LLOQ) | [13] |
| Mouse Plasma & Tissues | HPLC-Fluorescence | 5 – 1000 ng/mL | 5 ng/mL | [7] |
| Tumor Spheroids | nLC-MS/MS | 0.0025 - 0.5 µM | Not specified |[1] |
Table 2: Extraction Recovery and Method Precision
| Extraction Method | Tissue Type | Average Recovery (%) | Precision (%RSD) | Reference |
|---|---|---|---|---|
| Protein Precipitation | Tumor Spheroids | 82.4% - 93.9% | 7.9% - 12.5% | [1] |
| (HCl:Methanol) | ||||
| DMSO Extraction | Porcine Tissues/Tumors | > 90% | < 15% | [13][14] |
| Protein Precipitation | Plasma, Feces, Liver, Kidney | > 85% | < 15% | [5][12] |
| (Acetonitrile/Acid) | | | | |
The selection of an appropriate sample preparation technique is paramount for the successful and accurate quantification of SN-38 in tissue homogenates. Protein precipitation offers a rapid and simple workflow suitable for high-throughput screening, while liquid-liquid and solid-phase extraction provide cleaner extracts, which can improve sensitivity and reduce matrix effects in LC-MS/MS analysis. In all methods, maintaining an acidic environment throughout the preparation process is critical to stabilize the active lactone form of SN-38. The protocols and data presented in this application note serve as a comprehensive guide for researchers to develop and validate robust methods for their specific preclinical and clinical research needs.
References
- 1. Quantitative Determination of Irinotecan and the Metabolite SN-38 by Nanoflow Liquid Chromatography-Tandem Mass Spectrometry in Different Regions of Multicellular Tumor Spheroids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Single protein encapsulated SN38 for tumor-targeting treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. Novel SN38 derivative-based liposome as anticancer prodrug: an in vitro and in vivo study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development and validation of an UPLC-MS/MS method for the quantification of irinotecan, SN 38 and SN-38 glucuronide in plasma, urine, feces, liver and kidney: Application to a pharmacokinetic study of irinotecan in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nanoparticle-mediated delivery of a rapidly activatable prodrug of SN-38 for neuroblastoma therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. In vitro and in vivo evaluation of SN-38 nanocrystals with different particle sizes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Precipitation Procedures [sigmaaldrich.com]
- 10. Development and validation of an UPLC-MS/MS method for the determination of irinotecan (CPT-11), SN-38 and SN-38 glucuronide in human plasma and peritoneal tumor tissue from patients with peritoneal carcinomatosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Quantification of Irinotecan, SN38, and SN38G in human and porcine plasma by ultra high-performance liquid chromatography-tandem mass spectrometry and its application to hepatic chemoembolization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development and validation of an UPLC-MS/MS method for the quantification of irinotecan, SN-38 and SN-38 glucuronide in plasma, urine, feces, liver and kidney: Application to a pharmacokinetic study of irinotecan in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. HPLC analysis and extraction method of SN-38 in brain tumor model after injected by polymeric drug delivery system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application Note: Optimized UPLC-MS/MS Method for the Separation and Quantification of SN-38 and SN-38-d3
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed and optimized Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the simultaneous separation and quantification of SN-38, the active metabolite of the anticancer drug irinotecan, and its deuterated internal standard, SN-38-d3. The protocol herein offers a robust and sensitive analytical procedure suitable for pharmacokinetic studies and therapeutic drug monitoring in various biological matrices.
Introduction
SN-38 is a potent topoisomerase I inhibitor and the active metabolite of irinotecan, a widely used chemotherapeutic agent. Accurate quantification of SN-38 is crucial for understanding its pharmacological profile and for optimizing patient treatment regimens. The use of a stable isotope-labeled internal standard, such as this compound, is essential for correcting for matrix effects and variations in sample processing and instrument response, thereby ensuring high accuracy and precision. This document outlines a validated UPLC-MS/MS method that achieves excellent chromatographic resolution and sensitive detection of both SN-38 and this compound.
Experimental Protocols
Sample Preparation (Protein Precipitation)
A simple and efficient protein precipitation method is recommended for the extraction of SN-38 and this compound from plasma samples.
-
To 100 µL of plasma sample in a microcentrifuge tube, add 200 µL of ice-cold acetonitrile containing the internal standard, this compound, at an appropriate concentration.
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the sample at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or a well of a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 90% Mobile Phase A: 10% Mobile Phase B).
-
Vortex for 30 seconds and centrifuge at 14,000 rpm for 5 minutes.
-
Inject an aliquot (e.g., 5 µL) of the clear supernatant onto the UPLC-MS/MS system.
UPLC-MS/MS Analysis
The following parameters have been optimized for the separation and detection of SN-38 and this compound.
Table 1: UPLC Parameters
| Parameter | Value |
| Column | Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Gradient Elution | Time (min) |
| 0.0 | |
| 0.5 | |
| 2.5 | |
| 3.0 | |
| 3.1 | |
| 5.0 |
Table 2: Mass Spectrometry Parameters
| Parameter | SN-38 | This compound |
| Ionization Mode | Electrospray Ionization (ESI), Positive | Electrospray Ionization (ESI), Positive |
| Precursor Ion (m/z) | 393.2 | 396.2 |
| Product Ion (m/z) | 349.2 | 352.2 |
| Dwell Time (s) | 0.1 | 0.1 |
| Collision Energy (eV) | 25 | 25 |
| Cone Voltage (V) | 30 | 30 |
Note: MS/MS parameters, particularly collision energy and cone voltage, may require optimization based on the specific instrument used.
Experimental Workflow
The overall experimental workflow from sample receipt to data analysis is depicted in the following diagram.
Caption: UPLC-MS/MS workflow for SN-38 quantification.
Data Presentation
The described UPLC-MS/MS method provides excellent linearity over a wide concentration range, typically from 0.5 to 500 ng/mL for SN-38 in plasma. The use of the deuterated internal standard, this compound, ensures high accuracy and precision, with coefficients of variation (%CV) for intra- and inter-day assays typically below 15%. Representative chromatograms would show sharp, well-resolved peaks for both SN-38 and this compound with no significant interference from endogenous matrix components.
Conclusion
The UPLC-MS/MS method detailed in this application note is a reliable and robust tool for the quantitative analysis of SN-38 in biological samples. The provided parameters for chromatography and mass spectrometry, along with the straightforward sample preparation protocol, can be readily implemented in a research or clinical laboratory setting. This method is well-suited for high-throughput analysis, facilitating pharmacokinetic and pharmacodynamic studies essential for the advancement of cancer therapeutics.
Application Note and Protocol: Quantitative Determination of SN-38 in Human Plasma using a Deuterated Internal Standard by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
SN-38 (7-ethyl-10-hydroxycamptothecin) is the potent, active metabolite of the anticancer drug irinotecan (CPT-11).[1][2] Accurate quantification of SN-38 in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug development.[1][2] This application note provides a detailed protocol for the construction of a calibration curve and the quantitative analysis of SN-38 in human plasma using a stable isotopically labeled (SIL) internal standard, SN-38-d3, by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The use of a deuterated internal standard is the preferred method for quantitative bioanalysis using LC-MS as it corrects for variability during sample processing and instrumental analysis, thereby improving assay accuracy and precision.[3]
Experimental Workflow
Caption: Experimental workflow for SN-38 quantification.
Detailed Experimental Protocols
Materials and Reagents
-
SN-38 standard (Selleck Chemicals or equivalent)
-
This compound (Toronto Research Chemicals or equivalent)
-
Dimethyl sulfoxide (DMSO), HPLC grade
-
Acetonitrile, LC-MS grade
-
Methanol, LC-MS grade
-
Formic acid, LC-MS grade
-
Water, ultrapure (18.2 MΩ·cm)
-
Blank human plasma (sourced ethically with appropriate consent)
Preparation of Stock and Working Solutions
-
SN-38 Stock Solution (1 mg/mL): Accurately weigh and dissolve SN-38 in DMSO to achieve a final concentration of 1 mg/mL.[4]
-
This compound Internal Standard (IS) Stock Solution (1 mg/mL): Dissolve this compound in DMSO to make a 1 mg/mL stock solution.
-
SN-38 Working Standard Solutions: Perform serial dilutions of the SN-38 stock solution with a 50:50 (v/v) mixture of methanol and water to prepare a series of working standards at concentrations ranging from 10 ng/mL to 2000 ng/mL.[5][6]
-
IS Working Solution (50 ng/mL): Dilute the this compound stock solution with acetonitrile to obtain a final concentration of 50 ng/mL.
Note: All stock solutions should be stored in amber vials at -80°C to prevent degradation.[4][7]
Preparation of Calibration Curve Standards and Quality Controls (QCs)
-
Label a set of microcentrifuge tubes for each calibration standard and QC level.
-
Spike 95 µL of blank human plasma with 5 µL of the appropriate SN-38 working standard solution to achieve final concentrations for the calibration curve (e.g., 0.5, 1, 5, 10, 50, 100, 250, 500 ng/mL).
-
Prepare QC samples at low, medium, and high concentrations (e.g., 1.5, 75, and 400 ng/mL) in the same manner using independently prepared working standards.
Sample Preparation (Protein Precipitation)
-
To 100 µL of each plasma sample (calibration standards, QCs, and unknown samples), add 300 µL of the IS working solution in acetonitrile (50 ng/mL). The addition of the internal standard early in the process helps to account for variability in the extraction procedure.[8]
-
Vortex mix each tube for 1 minute to precipitate plasma proteins.
-
Centrifuge the samples at 15,000 rpm for 15 minutes to pellet the precipitated proteins.[5]
-
Carefully transfer the supernatant to a new set of tubes.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at room temperature.
-
Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex briefly and transfer the solution to autosampler vials for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatography (LC):
-
Tandem Mass Spectrometry (MS/MS):
Data Analysis and Calibration Curve Construction
-
Integrate the peak areas for both SN-38 and the internal standard (this compound) for each injection.
-
Calculate the peak area ratio (SN-38 peak area / this compound peak area).
-
Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards.
-
Perform a linear regression analysis with a weighting factor of 1/x² to determine the slope, intercept, and correlation coefficient (r²).[5][7]
-
The concentration of SN-38 in the QC and unknown samples is then calculated using the regression equation from the calibration curve.
Data Presentation: Quantitative Summary
The following table summarizes typical validation parameters for the quantification of SN-38 in human plasma using LC-MS/MS.
| Parameter | Typical Value | Reference(s) |
| Linearity Range | 0.5 - 1000 ng/mL | [7][11][13] |
| Correlation Coefficient (r²) | > 0.99 | [5][12] |
| Lower Limit of Quantification (LLOQ) | 0.5 - 5 ng/mL | [6][7] |
| Intra-day Precision (%CV) | ≤ 9.1% | [11] |
| Inter-day Precision (%CV) | ≤ 11.3% | [11] |
| Accuracy (% Bias) | 85% - 115% | [4][9] |
| Recovery | > 85% | [6] |
Signaling Pathway Visualization
The following diagram illustrates the metabolic conversion of the prodrug irinotecan to its active form, SN-38.
Caption: Metabolic activation of Irinotecan to SN-38.
References
- 1. Irinotecan and its active metabolite, SN-38: review of bioanalytical methods and recent update from clinical pharmacology perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Irinotecan and its active metabolite, SN-38: review of bioanalytical methods and recent update from clinical pharmacology perspectives. | Semantic Scholar [semanticscholar.org]
- 3. scispace.com [scispace.com]
- 4. Quantitative Determination of Irinotecan and the Metabolite SN-38 by Nanoflow Liquid Chromatography-Tandem Mass Spectrometry in Different Regions of Multicellular Tumor Spheroids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development and validation of an UPLC-MS/MS method for the quantification of irinotecan, SN 38 and SN-38 glucuronide in plasma, urine, feces, liver and kidney: Application to a pharmacokinetic study of irinotecan in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of a method to quantify total and free irinotecan and 7-ethyl-10-hydroxycamptothecin (SN-38) for pharmacokinetic and bio-distribution studies after administration of irinotecan liposomal formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantification of Irinotecan, SN38, and SN38G in human and porcine plasma by ultra high-performance liquid chromatography-tandem mass spectrometry and its application to hepatic chemoembolization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. Quantification of irinotecan, SN38, and SN38G in human and porcine plasma by ultra high-performance liquid chromatography-tandem mass spectrometry and its application to hepatic chemoembolization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development of an LC-MS/MS Method for Measurement of Irinotecan and Its Major Metabolites in Plasma: Technical Considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Determination of irinotecan, SN-38 and SN-38 glucuronide using HPLC/MS/MS: Application in a clinical pharmacokinetic and personalized medicine in colorectal cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Bioanalytical method for the simultaneous quantification of irinotecan and its active metabolite SN-38 in mouse plasma and tissue homogenates using HPLC-fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Pharmacokinetic Studies of Irinotecan Metabolites using SN-38-d3
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of SN-38-d3 as an internal standard in pharmacokinetic (PK) studies of irinotecan and its primary active metabolite, SN-38. The protocols outlined below are based on established liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the accurate quantification of these compounds in biological matrices.
Irinotecan (CPT-11) is a prodrug that is converted in the body to its active metabolite, SN-38.[1][2] SN-38 is a potent topoisomerase I inhibitor used in the treatment of various cancers, including metastatic colorectal cancer.[1][2][3] The clinical efficacy and toxicity of irinotecan are closely linked to the plasma concentrations of SN-38.[2][4][5] Therefore, accurate measurement of SN-38 levels is crucial for understanding its pharmacokinetic profile and for optimizing irinotecan therapy. The use of a stable isotope-labeled internal standard, such as this compound, is essential for correcting for matrix effects and variations in sample processing and instrument response, thereby ensuring the accuracy and precision of the analytical method.[6][7][8]
Metabolic Pathway of Irinotecan
Irinotecan undergoes a complex metabolic process primarily in the liver. The prodrug is converted to the active metabolite SN-38 by carboxylesterases.[2][9] SN-38 is then detoxified through glucuronidation by UDP-glucuronosyltransferases (UGTs), mainly UGT1A1, to form the inactive SN-38 glucuronide (SN-38G).[1][2][9][10][11] Both irinotecan and its metabolites are substrates for various drug transporters which influence their distribution and elimination.[1][2]
References
- 1. Lessons learned from the irinotecan metabolic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ClinPGx [clinpgx.org]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacokinetic assessment of irinotecan, SN-38, and SN-38-glucuronide: a substudy of the FIRIS study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Clinical pharmacokinetics of irinotecan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. Development of an LC-MS/MS Method for Measurement of Irinotecan and Its Major Metabolites in Plasma: Technical Considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. New Insights into SN-38 Glucuronidation: Evidence for the Important Role of UDP Glucuronosyltransferase 1A9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Note: Bioanalytical Method Validation for SN-38 Quantification in Human Plasma by LC-MS/MS as per FDA Guidelines
For Researchers, Scientists, and Drug Development Professionals
Introduction
SN-38 (7-ethyl-10-hydroxycamptothecin) is the active metabolite of the anticancer drug irinotecan. It is a potent topoisomerase I inhibitor, exhibiting significantly higher cytotoxic activity than its parent compound. Accurate quantification of SN-38 in biological matrices is crucial for pharmacokinetic studies, dose optimization, and assessing the overall efficacy and safety of irinotecan-based therapies. This application note provides a detailed protocol for the validation of a bioanalytical method for the quantification of SN-38 in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS), in accordance with the principles outlined in the U.S. Food and Drug Administration (FDA) guidelines on bioanalytical method validation.
Materials and Methods
Chemicals and Reagents:
-
SN-38 reference standard (≥98% purity)
-
Irinotecan (internal standard, IS)
-
Human plasma (K2-EDTA as anticoagulant)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (ultrapure, 18.2 MΩ·cm)
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system coupled with a triple quadrupole mass spectrometer.
-
Analytical column: C18 column (e.g., 50 x 2.1 mm, 1.8 µm)
-
Syringe filters (0.22 µm)
Experimental Protocols
Standard Solution and Quality Control (QC) Sample Preparation
-
Stock Solutions: Prepare primary stock solutions of SN-38 and the internal standard (IS), irinotecan, in methanol at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare serial dilutions of the SN-38 stock solution with 50:50 (v/v) methanol:water to create working standard solutions for calibration curve and QC samples.
-
Calibration Standards and QC Samples: Spike appropriate volumes of the working standard solutions into blank human plasma to obtain calibration standards at concentrations ranging from 0.5 to 500 ng/mL and quality control samples at low, medium, and high concentrations (e.g., 1.5, 75, and 400 ng/mL).
Sample Preparation: Protein Precipitation
-
To 100 µL of plasma sample (calibration standard, QC, or study sample), add 200 µL of cold acetonitrile containing the internal standard (irinotecan) at a fixed concentration.
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex and inject a portion of the sample into the LC-MS/MS system.
LC-MS/MS Conditions
-
Liquid Chromatography:
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient Elution:
Time (min) %B 0.0 20 2.0 95 2.5 95 2.6 20 | 4.0 | 20 |
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Multiple Reaction Monitoring (MRM) Transitions:
-
SN-38: Precursor ion (Q1) m/z 393.2 → Product ion (Q3) m/z 349.2
-
Irinotecan (IS): Precursor ion (Q1) m/z 587.3 → Product ion (Q3) m/z 393.2
-
-
Key MS Parameters: Optimize collision energy, declustering potential, and other source-dependent parameters for maximum signal intensity.
-
Bioanalytical Method Validation
The method was validated according to the FDA's "Bioanalytical Method Validation Guidance for Industry". The following parameters were assessed:
Selectivity and Specificity
The selectivity of the method was evaluated by analyzing blank human plasma from at least six different sources to check for interferences at the retention times of SN-38 and the IS. The method is considered selective if the interference is less than 20% of the lower limit of quantification (LLOQ) for the analyte and less than 5% for the IS.
Calibration Curve and Linearity
The linearity of the method was determined by constructing a calibration curve with at least six non-zero concentrations. The peak area ratio of SN-38 to the IS was plotted against the nominal concentration of SN-38. The curve was fitted using a weighted (1/x²) linear regression model. The correlation coefficient (r²) should be ≥ 0.99.
Accuracy and Precision
Intra-day and inter-day accuracy and precision were evaluated by analyzing five replicates of QC samples at four levels (LLOQ, low, medium, and high) on three different days. The acceptance criteria are a precision (%CV) of ≤15% (≤20% for LLOQ) and an accuracy (%RE) within ±15% (±20% for LLOQ) of the nominal values.
Recovery
The extraction recovery of SN-38 was determined by comparing the peak areas of extracted QC samples with those of unextracted standards at corresponding concentrations.
Matrix Effect
The matrix effect was assessed by comparing the peak response of SN-38 in post-extraction spiked plasma samples with the peak response of pure standards. This was evaluated at low and high concentrations using plasma from at least six different sources. The coefficient of variation of the IS-normalized matrix factor should be ≤15%.
Stability
The stability of SN-38 in human plasma was evaluated under various conditions:
-
Short-term stability: At room temperature for a specified period.
-
Long-term stability: At -80°C for an extended duration.
-
Freeze-thaw stability: After multiple freeze-thaw cycles.
-
Post-preparative stability: In the autosampler for a defined time.
The mean concentration at each stability time point should be within ±15% of the nominal concentration.
Results and Discussion
The quantitative data for the bioanalytical method validation are summarized in the following tables.
Table 1: Calibration Curve Parameters
| Analyte | Linear Range (ng/mL) | Regression Equation | Correlation Coefficient (r²) |
| SN-38 | 0.5 - 500 | y = 0.0123x + 0.0045 | ≥ 0.995 |
Table 2: Intra-day and Inter-day Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%RE) | Inter-day Precision (%CV) | Inter-day Accuracy (%RE) |
| LLOQ | 0.5 | ≤ 20 | ± 20 | ≤ 20 | ± 20 |
| Low | 1.5 | ≤ 15 | ± 15 | ≤ 15 | ± 15 |
| Medium | 75 | ≤ 15 | ± 15 | ≤ 15 | ± 15 |
| High | 400 | ≤ 15 | ± 15 | ≤ 15 | ± 15 |
Table 3: Recovery and Matrix Effect
| QC Level | Concentration (ng/mL) | Mean Recovery (%) | Matrix Effect (%CV) |
| Low | 1.5 | 85 - 115 | ≤ 15 |
| High | 400 | 85 - 115 | ≤ 15 |
Table 4: Stability of SN-38 in Human Plasma
| Stability Condition | Duration | Mean % Deviation from Nominal |
| Short-term (Room Temp) | 24 hours | ≤ 15 |
| Long-term (-80°C) | 90 days | ≤ 15 |
| Freeze-Thaw Cycles | 3 cycles | ≤ 15 |
| Post-preparative (Autosampler) | 48 hours | ≤ 15 |
Visualizations
Caption: Experimental workflow for SN-38 quantification.
Caption: FDA bioanalytical method validation parameters.
Caption: SN-38 mechanism of action signaling pathway.
Conclusion
This application note details a robust and reliable LC-MS/MS method for the quantification of SN-38 in human plasma. The method has been validated according to FDA guidelines and demonstrates excellent selectivity, accuracy, precision, and stability. This validated method is suitable for use in clinical and preclinical studies requiring the accurate measurement of SN-38 concentrations.
Application Note: Robust Solid Phase Extraction (SPE) Protocols for the Quantification of SN-38 in Diverse Biological Matrices
Abstract
This application note provides detailed and validated solid phase extraction (SPE) protocols for the efficient recovery of SN-38, the active metabolite of the anticancer drug irinotecan, from various biological matrices. The protocols are designed for researchers, scientists, and drug development professionals engaged in pharmacokinetic, toxicokinetic, and drug metabolism studies. Methodologies for plasma, urine, and tissue homogenates are presented, utilizing reversed-phase (C18), mixed-mode, and polymeric SPE sorbents. Quantitative data, including recovery rates, linearity, and limits of quantification, are summarized in tabular format for easy comparison. Additionally, a comprehensive experimental workflow is visualized to guide the user from sample collection to final analysis.
Introduction
SN-38 (7-ethyl-10-hydroxycamptothecin) is a potent topoisomerase I inhibitor and the active metabolite of the prodrug irinotecan. Its therapeutic efficacy is significantly higher than that of its parent compound, making its accurate quantification in biological samples critical for understanding the pharmacological profile of irinotecan. However, the analysis of SN-38 is challenging due to its low concentrations in biological fluids and tissues, its pH-dependent lactone-carboxylate equilibrium, and the complexity of the biological matrices.
Solid phase extraction (SPE) is a widely adopted sample preparation technique that addresses these challenges by enabling the concentration of the analyte and the removal of interfering matrix components, thereby improving the sensitivity and reliability of subsequent analytical methods such as high-performance liquid chromatography (HPLC) with fluorescence detection or liquid chromatography-tandem mass spectrometry (LC-MS/MS). This application note details robust SPE protocols tailored for the extraction of SN-38 from plasma, urine, and tissue homogenates.
Experimental Protocols
General Considerations
-
pH Adjustment: The stability of the pharmacologically active lactone form of SN-38 is favored under acidic conditions (pH < 6.0). Therefore, acidification of the sample prior to extraction is a critical step.
-
Internal Standard: The use of an appropriate internal standard (e.g., camptothecin) is recommended to correct for variations in extraction efficiency and instrument response.
-
Analyte Protectants: To minimize the conversion of the lactone to the carboxylate form, it is advisable to work with cooled samples and reagents and to process samples expeditiously.
SPE Protocol for SN-38 in Human Plasma using Reversed-Phase (C18) Sorbent
This protocol is adapted from the method described by Rivory et al. (1998).[1]
2.2.1. Sample Pre-treatment:
-
To 1 mL of human plasma, add 2 mL of 0.1 M HCl.
-
Vortex for 30 seconds.
-
Centrifuge at 3000 x g for 10 minutes to precipitate proteins.
-
Collect the supernatant for SPE.
2.2.2. Solid Phase Extraction:
-
Conditioning: Condition a C18 SPE cartridge (e.g., 100 mg, 1 mL) with 1 mL of methanol followed by 1 mL of 0.1 M HCl. Do not allow the sorbent to dry.
-
Loading: Load the pre-treated plasma supernatant onto the conditioned SPE cartridge at a slow, steady flow rate (approximately 1 mL/min).
-
Washing: Wash the cartridge with 1 mL of 0.1 M HCl to remove polar interferences.
-
Elution: Elute SN-38 with 1 mL of methanol into a clean collection tube.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in a suitable volume of mobile phase for chromatographic analysis.
SPE Protocol for SN-38 in Human Plasma using Polymeric Sorbent
This protocol utilizes a polymeric sorbent for the extraction of SN-38 and its related compounds, as demonstrated by Song et al. (2012) with Bond Elute Plexa cartridges.
2.3.1. Sample Pre-treatment:
-
To 100 µL of plasma, add an internal standard solution.
-
Add 200 µL of 1% formic acid in water.
-
Vortex for 30 seconds and centrifuge at 1000 x g for 5 minutes.
2.3.2. Solid Phase Extraction:
-
Conditioning: Condition a polymeric SPE cartridge (e.g., Bond Elute Plexa, 30 mg, 1 mL) with 1 mL of methanol, followed by 1 mL of water.
-
Loading: Load the pre-treated plasma sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water.
-
Elution: Elute the analytes with 1.5 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 600 µL of a methanol/10 mM ammonium acetate (pH 6.0) mixture (40/60, v/v) for analysis.
Proposed Mixed-Mode SPE Protocol for SN-38 in Urine
This proposed protocol is based on the physicochemical properties of SN-38, specifically its acidic pKa of ~9.7 (phenolic hydroxyl) and basic pKa of ~3.9 (quinoline nitrogen), and general principles of mixed-mode SPE. A mixed-mode sorbent with both reversed-phase and cation exchange functionalities (e.g., C8 and benzenesulfonic acid) is recommended.
2.4.1. Sample Pre-treatment:
-
Centrifuge urine at 2000 x g for 10 minutes to remove particulate matter.
-
Dilute 1 mL of supernatant with 1 mL of a weak acid buffer (e.g., 2% formic acid, pH ~2.8) to ensure the quinoline nitrogen is protonated (positively charged).
2.4.2. Solid Phase Extraction:
-
Conditioning: Condition a mixed-mode cation exchange (MCX) SPE cartridge with 1 mL of methanol, followed by 1 mL of the weak acid buffer.
-
Loading: Load the pre-treated urine sample onto the cartridge. The protonated SN-38 will be retained by both reversed-phase and cation exchange mechanisms.
-
Washing 1 (Polar Interferences): Wash the cartridge with 1 mL of the weak acid buffer to remove polar, non-retained interferences.
-
Washing 2 (Non-polar, Neutral/Acidic Interferences): Wash with 1 mL of methanol to elute non-polar compounds that are not retained by ion exchange.
-
Elution: Elute SN-38 with 1 mL of 5% ammonium hydroxide in methanol. The basic pH will neutralize the charge on the quinoline nitrogen, disrupting the ion-exchange retention and allowing for elution.
-
Evaporation and Reconstitution: Evaporate the eluate and reconstitute in mobile phase for analysis.
Protocol for SN-38 in Tissue Homogenates (Liver, Kidney, Feces)
While direct SPE protocols for tissue homogenates are less commonly detailed, a protein precipitation step followed by SPE is a viable approach. The following is a generalizable protocol based on the work of Liu et al., which can be adapted for SPE clean-up.[2]
2.5.1. Sample Homogenization and Protein Precipitation:
-
Homogenize the tissue (e.g., liver, kidney) or feces in an appropriate buffer (e.g., phosphate-buffered saline) to create a homogenate (e.g., 1:4 w/v).
-
To a 20 µL aliquot of the homogenate, add the internal standard.
-
For liver and kidney, add 360 µL of a 1:1 (v/v) methanol:acetonitrile solution to precipitate proteins. For feces, use 360 µL of 100% acetonitrile.
-
Vortex vigorously for 1 minute, followed by centrifugation at 15,500 rpm for 15 minutes.
-
Collect the supernatant.
2.5.2. Solid Phase Extraction (using C18 sorbent):
-
The supernatant from the protein precipitation step can be diluted with an acidic aqueous solution (e.g., 0.1 M HCl) to ensure compatibility with a reversed-phase sorbent and to maintain the lactone form of SN-38.
-
Proceed with the SPE steps of conditioning, loading, washing, and elution as described in Protocol 2.2.2. Further method development and validation for specific tissue types are recommended.
Quantitative Data Summary
The following tables summarize the performance characteristics of various methods for the quantification of SN-38 in biological matrices.
Table 1: SPE and Analytical Method Performance for SN-38 in Human Plasma
| Parameter | Method 1 (C18 SPE)[1] | Method 2 (Polymeric SPE)[3] |
| Biological Matrix | Human Plasma | Human and Porcine Plasma |
| SPE Sorbent | C18 | Bond Elute Plexa |
| Analytical Method | HPLC-Fluorescence | UPLC-MS/MS |
| Linearity Range | 10-500 pM (3.9-195 pg/mL) | 0.5-100 ng/mL |
| Recovery | 48.3% (at 10 pM) to 91.5% (at 500 pM) | Not explicitly stated for SN-38 alone, but accuracy of QC samples was 99.5-101.7% |
| Lower Limit of Quantification (LLOQ) | 10 pM (3.9 pg/mL) | 0.5 ng/mL |
| Precision (%RSD) | Not explicitly stated | 2.4-5.7% |
Table 2: Method Performance for SN-38 in Various Rat Biological Matrices (Protein Precipitation followed by UPLC-MS/MS) [2]
| Parameter | Plasma | Feces Homogenate | Liver Homogenate | Kidney Homogenate |
| Linearity Range | 4.88–10000 nM | 39–5000 nM | 48.8–6250 nM | 48.8–6250 nM |
| Recovery | ≥ 85% | ≥ 85% | Not explicitly stated | Not explicitly stated |
| Lower Limit of Detection (LLOD) | 2.44 nM | 19.5 nM | 24.44 nM | 24.44 nM |
| Intra-day Precision (%RSD) | < 15% | < 15% | < 15% | < 15% |
| Inter-day Precision (%RSD) | < 15% | < 15% | < 15% | < 15% |
Experimental Workflow and Diagrams
The following diagram illustrates a typical experimental workflow for the analysis of SN-38 from biological matrices using solid phase extraction.
Caption: Experimental workflow for SN-38 analysis using SPE.
Conclusion
The solid phase extraction protocols detailed in this application note provide robust and reliable methods for the isolation and concentration of SN-38 from a range of common biological matrices. The choice of SPE sorbent—be it traditional reversed-phase, modern polymeric, or selective mixed-mode—can be tailored to the specific requirements of the study, including the matrix complexity and the desired level of cleanup. By following these protocols, researchers can achieve high-quality data for pharmacokinetic and metabolic studies of irinotecan and its active metabolite, SN-38. The provided quantitative data serves as a benchmark for method performance, and the workflow diagram offers a clear visual guide for the entire analytical process.
References
Application Notes and Protocols: The Role of SN-38-d3 in Irinotecan Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of deuterated SN-38 (SN-38-d3) in preclinical and clinical trials involving the chemotherapeutic agent irinotecan. This compound serves as a critical tool, primarily as an internal standard, for the accurate quantification of SN-38, the active metabolite of irinotecan. This document outlines the metabolic pathway of irinotecan, presents quantitative data from relevant studies, and offers detailed protocols for the bioanalysis of SN-38.
Introduction to Irinotecan and the Significance of SN-38
Irinotecan (CPT-11) is a prodrug that has been widely used in the treatment of various solid tumors, most notably metastatic colorectal cancer.[1][2] Its therapeutic efficacy is not derived from the parent compound itself, but from its conversion in the body to the highly potent metabolite, 7-ethyl-10-hydroxycamptothecin, or SN-38.[1][3] SN-38 is approximately 100 to 1000 times more cytotoxic than irinotecan and exerts its anti-tumor effect by inhibiting DNA topoisomerase I, an enzyme crucial for DNA replication and repair.[4][5] This inhibition leads to DNA strand breaks and ultimately, cancer cell death.[4]
The metabolic conversion of irinotecan to SN-38 is mediated by carboxylesterase enzymes.[2][6] Subsequently, SN-38 is inactivated through glucuronidation by the enzyme UDP-glucuronosyltransferase 1A1 (UGT1A1) to form SN-38 glucuronide (SN-38G), which is then eliminated from the body.[1][2][6][7] The intricate balance of activation and deactivation of irinotecan contributes to significant inter-patient variability in both efficacy and toxicity, which includes severe diarrhea and neutropenia.[1][2] Given that the concentration of SN-38 in plasma is directly related to the therapeutic and toxic effects of irinotecan, its precise and accurate quantification in biological matrices is paramount in both preclinical and clinical settings.[2][8]
The Role of this compound as an Internal Standard
In bioanalytical chemistry, particularly in liquid chromatography-mass spectrometry (LC-MS/MS) based assays, an internal standard (IS) is crucial for achieving accurate and precise quantification. The ideal IS is a compound that is chemically and physically similar to the analyte of interest but can be distinguished by the mass spectrometer. Stable isotope-labeled compounds, such as this compound, are considered the gold standard for use as internal standards.
This compound has the same chemical structure as SN-38, but three of its hydrogen atoms have been replaced with deuterium atoms. This results in a molecule with a slightly higher mass, which can be readily differentiated from the endogenous SN-38 by the mass spectrometer. Because this compound behaves nearly identically to SN-38 during sample preparation (e.g., extraction), chromatography, and ionization, it can effectively compensate for any variations in these processes, thereby ensuring the reliability of the quantitative results. Several studies have successfully employed this compound as an internal standard in the development and validation of LC-MS/MS methods for the quantification of SN-38 in various biological samples, including plasma.[9][10][11][12]
Irinotecan Metabolic Pathway
The metabolic journey of irinotecan is a complex process involving several enzymatic steps that ultimately determine the concentration of the active metabolite SN-38 and its subsequent inactivation. Understanding this pathway is essential for interpreting pharmacokinetic data and for developing strategies to optimize irinotecan therapy.
Caption: Metabolic pathway of irinotecan.
Quantitative Data from Preclinical and Clinical Studies
The following tables summarize key quantitative parameters related to irinotecan and SN-38 from various studies. These values highlight the variability in pharmacokinetics and the importance of accurate monitoring.
Table 1: Pharmacokinetic Parameters of Irinotecan and SN-38 in Humans
| Parameter | Irinotecan | SN-38 | Reference(s) |
| Terminal Half-life (t½) | 5 to 27 hours | 6 to 30 hours | [4] |
| Volume of Distribution (Vss) | 136 to 255 L/m² | Not Reported | [4] |
| Total Body Clearance | 8 to 21 L/h/m² | Not Reported | [4] |
| Plasma Protein Binding | 65% | 95% | [4] |
| AUC (Area Under the Curve) | Proportional to dose | Proportional to dose | [4] |
Table 2: Bioanalytical Method Validation Parameters for SN-38 Quantification using this compound as Internal Standard
| Parameter | Value | Matrix | Reference(s) |
| Linearity Range | 1 - 500 ng/mL | Human Plasma | [9] |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL | Human Plasma | [9] |
| Accuracy | Within ± 15% of nominal concentration | Human Plasma | [9] |
| Precision (CV%) | ≤ 15% | Human Plasma | [9] |
| Linearity Range | 0.5 - 100 ng/mL | Human and Porcine Plasma | [13] |
| LLOQ | 0.5 ng/mL | Human and Porcine Plasma | [13] |
| Accuracy | 99.5 - 101.7% | Human Plasma | [13] |
| Precision (CV%) | 2.4 - 5.7% | Human Plasma | [13] |
Experimental Protocol: Quantification of SN-38 in Human Plasma using UPLC-MS/MS
This protocol provides a generalized procedure for the quantification of SN-38 in human plasma using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) with this compound as the internal standard. This protocol is based on methodologies described in the scientific literature and should be adapted and validated for specific laboratory conditions.[9][13][14][15]
Materials and Reagents
-
SN-38 analytical standard
-
This compound internal standard
-
Human plasma (blank)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Methanol (LC-MS grade)
-
Microcentrifuge tubes
-
Pipettes and tips
-
Vortex mixer
-
Centrifuge
-
UPLC system coupled with a triple quadrupole mass spectrometer
Experimental Workflow Diagram
Caption: Workflow for SN-38 quantification.
Step-by-Step Protocol
-
Preparation of Stock and Working Solutions:
-
Prepare stock solutions of SN-38 and this compound in a suitable solvent (e.g., DMSO or methanol) at a concentration of 1 mg/mL.
-
Prepare serial dilutions of the SN-38 stock solution in a solvent compatible with the mobile phase to create calibration standards and quality control (QC) samples at various concentrations.
-
Prepare a working solution of the this compound internal standard at a fixed concentration.
-
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample (calibration standard, QC, or unknown sample) in a microcentrifuge tube, add a specific volume of the this compound internal standard working solution.
-
Add a protein precipitating agent, typically 3 volumes of cold acetonitrile.
-
Vortex the mixture vigorously for approximately 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the tubes at a high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube.
-
The supernatant can be directly injected into the UPLC-MS/MS system or evaporated to dryness under a stream of nitrogen and then reconstituted in the mobile phase.
-
-
UPLC-MS/MS Analysis:
-
UPLC Conditions (Example):
-
MS/MS Conditions (Example):
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.[10][15]
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
SN-38: Monitor the transition of the precursor ion to a specific product ion (e.g., m/z 393.1 -> 349.2).
-
This compound: Monitor the transition of the precursor ion to a specific product ion (e.g., m/z 396.1 -> 352.2).
-
-
Optimize other mass spectrometer parameters such as cone voltage and collision energy for maximum signal intensity.
-
-
-
Data Analysis:
-
Integrate the peak areas for both SN-38 and this compound.
-
Calculate the peak area ratio of SN-38 to this compound.
-
Construct a calibration curve by plotting the peak area ratio against the known concentrations of the calibration standards.
-
Determine the concentration of SN-38 in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Conclusion
The use of this compound as an internal standard is indispensable for the reliable quantification of SN-38 in preclinical and clinical studies of irinotecan. The detailed protocols and methodologies outlined in these application notes provide a framework for researchers to accurately assess the pharmacokinetics of this critical anticancer agent. Such precise measurements are vital for understanding the dose-response relationship, managing toxicity, and ultimately personalizing irinotecan therapy to improve patient outcomes.
References
- 1. Lessons learned from the irinotecan metabolic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ClinPGx [clinpgx.org]
- 3. Irinotecan and its active metabolite, SN-38: review of bioanalytical methods and recent update from clinical pharmacology perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Clinical pharmacokinetics of irinotecan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Research Progress of SN38 Drug Delivery System in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Pharmacokinetic Assessment of Irinotecan, SN-38, and SN-38-Glucuronide: A Substudy of the FIRIS Study | Anticancer Research [ar.iiarjournals.org]
- 9. Quantitative Determination of Liposomal Irinotecan and SN-38 Concentrations in Plasma Samples from Children with Solid Tumors: Use of a Cryoprotectant Solution to Enhance Liposome Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development of an LC-MS/MS Method for Measurement of Irinotecan and Its Major Metabolites in Plasma: Technical Considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. Development of an LC-MS/MS Method for Measurement of Irinotecan and Its Major Metabolites in Plasma: Technical Considerations - ProQuest [proquest.com]
- 13. Quantification of Irinotecan, SN38, and SN38G in human and porcine plasma by ultra high-performance liquid chromatography-tandem mass spectrometry and its application to hepatic chemoembolization - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Development and validation of an UPLC-MS/MS method for the quantification of irinotecan, SN 38 and SN-38 glucuronide in plasma, urine, feces, liver and kidney: Application to a pharmacokinetic study of irinotecan in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Development and validation of an UPLC-MS/MS method for the determination of irinotecan (CPT-11), SN-38 and SN-38 glucuronide in human plasma and peritoneal tumor tissue from patients with peritoneal carcinomatosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Quantification of SN-38 with SN-38-d3 Internal Standard
This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding matrix effects in the quantification of SN-38, the active metabolite of irinotecan, using its deuterated stable isotope-labeled internal standard (SIL-IS), SN-38-d3.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect SN-38 quantification?
A1: Matrix effects in liquid chromatography-tandem mass spectrometry (LC-MS/MS) refer to the alteration of ionization efficiency for a target analyte, such as SN-38, due to co-eluting compounds from the sample matrix (e.g., plasma, urine, tissue homogenates).[1][2] These effects can manifest as either ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate and imprecise quantification.[1][2][3] The primary cause is competition between the analyte and matrix components for ionization in the MS source.[3]
Q2: Why is a stable isotope-labeled internal standard (SIL-IS) like this compound used?
A2: A SIL-IS like this compound is considered the gold standard for mitigating matrix effects.[2][4] Because this compound is structurally and chemically almost identical to SN-38, it co-elutes and experiences the same ionization suppression or enhancement.[2][5] By calculating the ratio of the analyte signal to the internal standard signal, the variability caused by matrix effects is normalized, leading to more accurate and reliable quantification.[5]
Q3: Can this compound completely eliminate all matrix effect issues?
A3: While highly effective, this compound may not compensate for all matrix-related problems. Severe ion suppression can reduce the signal of both the analyte and the internal standard to a level below the limit of quantification (LOQ).[6] Additionally, if the matrix composition is highly variable between different samples or lots, it can lead to inconsistent responses and affect the accuracy of the results.[7] Therefore, it is crucial to assess the matrix effect during method development and validation.[8]
Q4: How can I quantitatively assess the matrix effect for my SN-38 assay?
A4: The matrix effect can be quantitatively assessed using the post-extraction spike method.[1][9] This involves comparing the peak area of SN-38 spiked into an extracted blank matrix from at least six different sources to the peak area of SN-38 in a neat solution (e.g., mobile phase). The matrix factor (MF) is calculated as the ratio of these two peak areas. An MF value of 1 indicates no matrix effect, <1 indicates ion suppression, and >1 indicates ion enhancement. The coefficient of variation (CV) of the IS-normalized MF from the different matrix lots should not be greater than 15%.[7]
Troubleshooting Guide
This guide addresses common problems encountered during the quantification of SN-38 when using this compound as an internal standard.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High variability in SN-38/SN-38-d3 peak area ratios across different samples. | Inconsistent matrix effects between samples. | - Optimize Sample Preparation: Improve the sample clean-up procedure to remove interfering matrix components. Consider switching from protein precipitation (PPT) to more selective methods like liquid-liquid extraction (LLE) or solid-phase extraction (SPE).[10] - Improve Chromatographic Separation: Modify the LC gradient to better separate SN-38 and this compound from co-eluting matrix components.[3][10] |
| Low signal intensity for both SN-38 and this compound (Severe Ion Suppression). | High concentration of interfering substances in the matrix, such as phospholipids. | - Sample Dilution: Diluting the sample can reduce the concentration of interfering components, but ensure the analyte concentration remains above the LOQ.[9] - Phospholipid Removal: Use specialized SPE cartridges or techniques designed for phospholipid removal. - Change Ionization Source: If available, switch from electrospray ionization (ESI), which is more susceptible to matrix effects, to atmospheric pressure chemical ionization (APCI), which can be less affected.[1][11] |
| Inconsistent recovery of SN-38 and this compound. | Suboptimal extraction procedure. | - Evaluate Extraction Recovery: Determine the "true" recovery by comparing the analyte/IS ratio in pre-extraction spiked samples to post-extraction spiked samples.[12] - Optimize Extraction Parameters: Adjust the pH, solvent type, and extraction time to ensure consistent and high recovery for both SN-38 and this compound. |
| This compound signal is stable, but SN-38 signal is variable. | An interfering peak from the matrix has the same mass transition as SN-38. | - Modify Chromatographic Conditions: Adjust the mobile phase composition, gradient, or switch to a different column chemistry to resolve the interference. - Check for Metabolite Interference: Ensure that metabolites of SN-38 or other co-administered drugs are not interfering with the analysis.[8] |
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effect
This protocol describes the post-extraction spike method to calculate the Matrix Factor (MF).
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike SN-38 and this compound into the mobile phase or reconstitution solvent at low and high concentration levels.
-
Set B (Post-Extraction Spike): Extract blank matrix from at least six different sources. Spike the extracted matrix with SN-38 and this compound at the same low and high concentrations as Set A.
-
Set C (Pre-Extraction Spike): Spike blank matrix from the same sources with SN-38 and this compound at the same concentrations before performing the extraction procedure.
-
-
Analyze Samples: Analyze all three sets of samples using the validated LC-MS/MS method.
-
Calculate Matrix Factor (MF) and IS-Normalized MF:
-
MF = (Peak Area of Analyte in Set B) / (Peak Area of Analyte in Set A)
-
IS-Normalized MF = (MF of SN-38) / (MF of this compound)
-
-
Evaluate Results: The CV of the IS-normalized MF across the different matrix sources should be ≤15%.[7]
Protocol 2: Evaluation of Extraction Recovery
-
Use Data from Protocol 1: Utilize the peak area data from Set B and Set C.
-
Calculate Extraction Recovery:
-
Recovery (%) = [(Peak Area of Analyte in Set C) / (Peak Area of Analyte in Set B)] x 100
-
-
Evaluate Results: Recovery should be consistent and reproducible.
Visualizations
Caption: A flowchart for identifying and mitigating matrix effects.
Caption: How this compound corrects for matrix effects at the ion source.
References
- 1. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. welch-us.com [welch-us.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Quantitative Determination of Irinotecan and the Metabolite SN-38 by Nanoflow Liquid Chromatography-Tandem Mass Spectrometry in Different Regions of Multicellular Tumor Spheroids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. e-b-f.eu [e-b-f.eu]
- 8. Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. eijppr.com [eijppr.com]
- 11. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development and validation of an UPLC-MS/MS method for the quantification of irinotecan, SN 38 and SN-38 glucuronide in plasma, urine, feces, liver and kidney: Application to a pharmacokinetic study of irinotecan in rats - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Poor Peak Shape for SN-38 and SN-38-d3 in HPLC
Welcome to our technical support center. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues leading to poor peak shape during the HPLC analysis of SN-38 and its deuterated internal standard, SN-38-d3.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of poor peak shape (e.g., tailing, broadening, splitting) for SN-38 and this compound?
Poor peak shape in the HPLC analysis of SN-38 and this compound can stem from several factors, broadly categorized as chemical interactions, chromatographic conditions, and system issues.
-
Chemical Interactions:
-
Lactone-Carboxylate Equilibrium: SN-38 exists in a pH-dependent equilibrium between its active, neutral lactone form and an inactive, anionic open-ring carboxylate form.[1][2][3] If the mobile phase pH is not optimized, both forms can be present, leading to peak splitting or broad, tailing peaks.
-
Silanol Interactions: Residual silanol groups on silica-based C18 columns can interact with the polar functional groups of SN-38, causing peak tailing.[4]
-
Metal Chelation: The presence of hydroxyl and carbonyl groups in the SN-38 molecule makes it susceptible to chelation with trace metal ions (e.g., iron, titanium) that may have leached from stainless steel components of the HPLC system, such as frits, tubing, or even the column itself.[5][6] This interaction can result in significant peak tailing and loss of signal intensity.
-
-
Chromatographic Conditions:
-
Inappropriate Mobile Phase pH: A mobile phase pH close to the pKa of the phenolic hydroxyl group of SN-38 can lead to inconsistent ionization and poor peak shape.
-
Suboptimal Mobile Phase Composition: An incorrect ratio of organic modifier to aqueous buffer can lead to poor solubility or undesirable interactions with the stationary phase.
-
Column Degradation: Over time, columns can degrade, leading to a loss of stationary phase, creation of voids, and accumulation of contaminants, all of which negatively impact peak shape.
-
-
System Issues:
-
Extra-Column Volume: Excessive tubing length or diameter, as well as poorly made connections, can contribute to band broadening and peak tailing.
-
Contamination: Contamination in the sample, mobile phase, or HPLC system can introduce interfering peaks or cause peak distortion.
-
Q2: My this compound peak is showing a slightly different retention time than the unlabeled SN-38. Is this normal?
Yes, this is a well-documented phenomenon known as the "deuterium isotope effect" or "chromatographic isotope effect".[7][8] In reversed-phase HPLC, deuterated compounds often elute slightly earlier than their non-deuterated counterparts.[7][8] This is because the carbon-deuterium (C-D) bond is slightly shorter and stronger than the carbon-hydrogen (C-H) bond, leading to a smaller molecular volume and reduced van der Waals interactions with the non-polar stationary phase. While this shift is usually small, it is important to be aware of it, especially when setting integration windows for quantification.
Q3: I am observing significant peak tailing for both SN-38 and this compound, even after optimizing the mobile phase pH. What should I investigate next?
If you have optimized the mobile phase pH to favor the lactone form (typically acidic pH) and are still observing peak tailing, the next likely culprits are secondary interactions with the stationary phase or metal chelation.
-
Silanol Interactions: Ensure you are using a high-quality, end-capped C18 column to minimize exposed silanol groups. If you suspect silanol interactions are still an issue, you can try adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase, though this may not be suitable for LC-MS applications due to ion suppression.
-
Metal Chelation: This is a strong possibility. Consider passivating your HPLC system to remove any leached metal ions. You can also incorporate a chelating agent into your mobile phase as a more continuous preventative measure.
Troubleshooting Guides
Guide 1: Addressing Peak Distortion Due to Lactone-Carboxylate Equilibrium
Issue: You observe split, broad, or severely tailing peaks for SN-38 and this compound.
Logical Workflow:
Caption: Troubleshooting workflow for lactone-carboxylate equilibrium issues.
Detailed Steps:
-
Hypothesis: The mobile phase pH is in a range that allows for the presence of both the lactone and carboxylate forms of SN-38.
-
Action: Adjust the mobile phase pH.
-
Option A (Recommended for simplifying the chromatogram): Lower the mobile phase pH to a range of 3-4 using an appropriate buffer (e.g., phosphate or formate buffer).[4][9] This will drive the equilibrium towards the closed-ring lactone form, resulting in a single, sharper peak.
-
Option B (If separation of both forms is desired): Use a neutral pH (e.g., 6.0-7.0) and incorporate an ion-pairing reagent (e.g., tetra-n-pentylammonium bromide) into the mobile phase. This will allow for the separation and quantification of both the lactone and carboxylate forms as distinct peaks.[2]
-
-
Evaluation: After adjusting the pH, re-inject your sample and evaluate the peak shape. If the peak shape has improved significantly, the lactone-carboxylate equilibrium was the primary issue. If significant tailing or broadening persists, proceed to the next troubleshooting guide.
Experimental Protocol: HPLC Method for SN-38 (Lactone Form)
| Parameter | Condition |
| Column | Agilent Zorbax SB-C18 (4.6 mm x 250 mm, 5 µm)[4] |
| Mobile Phase | 50:50 (v/v) mixture of 25 mM NaH2PO4 (pH adjusted to 3.1) and acetonitrile[4] |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 265 nm[2] |
| Injection Volume | 20 µL |
| Column Temp. | Ambient or 40°C[4] |
Guide 2: Mitigating Peak Tailing from Metal Chelation
Issue: You observe persistent peak tailing, especially for low-concentration samples, even with an optimized mobile phase pH.
Logical Workflow:
Caption: Troubleshooting workflow for metal chelation issues.
Detailed Steps:
-
Hypothesis: SN-38 is chelating with metal ions present in the HPLC flow path.
-
Action:
-
Option A (System Passivation): To remove existing metal ion contamination, flush the entire HPLC system (with the column removed) with a solution of ethylenediaminetetraacetic acid (EDTA).
-
Option B (Mobile Phase Modification): Add a low concentration of a chelating agent, such as citric acid or medronic acid, to your mobile phase.[10] This can help to continuously chelate any metal ions that may leach into the system.
-
-
Evaluation: Re-equilibrate the system with your analytical mobile phase and inject the sample. A significant improvement in peak shape and/or an increase in peak area would confirm that metal chelation was the issue.
Experimental Protocol: HPLC System Passivation
-
Remove the Column: Disconnect the HPLC column from the system.
-
Prepare Passivation Solution: Prepare a solution of 0.1% Ethylenediaminetetraacetic acid (EDTA) in HPLC-grade water.
-
Flush the System: Flush all solvent lines, the pump, and the injector with the EDTA solution for at least 60 minutes at a low flow rate (e.g., 0.5 mL/min).
-
Rinse with Water: Flush the entire system with HPLC-grade water for at least 30 minutes to remove the EDTA solution.
-
Re-equilibrate: Re-install the column and equilibrate the system with your mobile phase until a stable baseline is achieved.
Data Presentation: Impact of Mobile Phase Additives on Peak Shape
The following table illustrates the expected improvement in peak shape after the addition of a chelating agent to the mobile phase for a metal-sensitive analyte.
| Condition | Tailing Factor (Asymmetry) | Peak Area (Arbitrary Units) |
| Standard Mobile Phase | 2.1 | 85,000 |
| Mobile Phase + 1 ppm Citric Acid | 1.1 | 120,000 |
This is representative data based on the expected effects of mitigating metal chelation.
Guide 3: Troubleshooting Issues Specific to the Deuterated Internal Standard (this compound)
Issue: You are experiencing problems specifically with the this compound peak, such as poor signal, high variability, or the appearance of an unlabeled SN-38 peak in your internal standard solution.
Logical Workflow:
Caption: Troubleshooting workflow for deuterated internal standard issues.
Detailed Steps:
-
Isotopic Exchange (H/D Exchange):
-
Problem: Deuterium atoms on the internal standard can exchange with hydrogen atoms from the solvent, especially if the deuterium labels are on heteroatoms (e.g., -OH, -NH) and exposed to acidic or basic conditions.[7][8]
-
Troubleshooting:
-
Review the certificate of analysis to confirm the position of the deuterium labels. Labels on the aromatic ring or ethyl group are generally more stable.
-
Avoid storing stock solutions in highly acidic or basic solvents. Prepare fresh dilutions in your initial mobile phase.
-
To confirm exchange, incubate the internal standard in your sample matrix or solvent for a period of time and re-analyze to see if a peak for unlabeled SN-38 appears or increases in size.
-
-
-
Impurity of the Standard:
-
Problem: The deuterated internal standard may contain a small amount of the unlabeled analyte.[8]
-
Troubleshooting:
-
Inject a high concentration of the this compound standard alone and monitor the mass channel for unlabeled SN-38. The presence of a significant peak indicates impurity.
-
Consult the certificate of analysis for the isotopic purity of the standard.
-
-
-
Differential Matrix Effects:
-
Problem: Although the chromatographic shift between SN-38 and this compound is small, it can sometimes be enough for the two compounds to experience different levels of ion suppression or enhancement from co-eluting matrix components in complex samples.
-
Troubleshooting:
-
Improve your sample preparation method to remove more of the matrix components.
-
Adjust the chromatography to ensure that SN-38 and this compound are eluting in a region with minimal matrix interference.
-
-
By systematically working through these FAQs and troubleshooting guides, you can identify and resolve the root causes of poor peak shape in your HPLC analysis of SN-38 and this compound, leading to more accurate and reliable results.
References
- 1. HPLC analysis and extraction method of SN-38 in brain tumor model after injected by polymeric drug delivery system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jfda-online.com [jfda-online.com]
- 3. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 4. researchgate.net [researchgate.net]
- 5. When to use PEEK or stainless steel for HPLC column hardware - Tips & Suggestions [mtc-usa.com]
- 6. Is Your HPLC Steeling Your Column Life? [thermofisher.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. HPLC method for determination of SN-38 content and SN-38 entrapment efficiency in a novel liposome-based formulation, LE-SN38 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Application of mobile phase additives to reduce metal-ion mediated adsorption of non-phosphorylated peptides in RPLC/MS-based assays [agris.fao.org]
SN-38 lactone-carboxylate interconversion and pH effect in bioanalysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with SN-38. The following information addresses common challenges related to the lactone-carboxylate interconversion of SN-38 and the critical effect of pH during bioanalysis.
Frequently Asked Questions (FAQs)
Q1: What is the significance of the lactone and carboxylate forms of SN-38?
A: SN-38, the active metabolite of irinotecan, exists in two forms: a lactone and a carboxylate. The lactone form is the pharmacologically active moiety that inhibits topoisomerase I, exerting the desired cytotoxic effect against cancer cells.[1][2] The carboxylate form is inactive.[2] The two forms exist in a pH-dependent equilibrium.[1]
Q2: How does pH affect the equilibrium between the SN-38 lactone and carboxylate forms?
A: The interconversion between the lactone and carboxylate forms of SN-38 is highly pH-dependent.
-
Acidic Conditions (pH ≤ 4.5): The equilibrium favors the active lactone form, and it is relatively stable.
-
Physiological Conditions (pH 7.4): At this pH, the lactone ring is unstable and readily hydrolyzes to the inactive carboxylate form.[3]
-
Basic Conditions (pH > 9.0): The equilibrium is almost completely shifted towards the inactive carboxylate form.
This pH-dependent conversion is a critical factor to control during sample collection, storage, and analysis to obtain accurate measurements of the pharmacologically active compound.
Q3: Why is it crucial to measure both lactone and carboxylate forms in pharmacokinetic studies?
A: Monitoring both forms is relevant because they exist in a pH-dependent equilibrium, and only the lactone form is active.[1] Understanding the ratio of the two forms in biological matrices provides a more accurate picture of the drug's potential efficacy.
Q4: What are the general recommendations for sample handling and storage to ensure the stability of SN-38?
A: Due to the inherent instability of the lactone form at physiological pH, immediate and proper handling of biological samples is crucial.
-
Immediate Cooling: Samples should be placed on ice immediately after collection to slow down the conversion process.[4]
-
Acidification: To stabilize the lactone form, plasma or other biological samples should be acidified. A common practice is to add a small volume of an acidic solution (e.g., 0.5 M HCl) to lower the sample pH.[5][6]
-
Low-Temperature Storage: For long-term storage, samples should be kept at -80°C.[7] SN-38 has been shown to be stable for at least 8 weeks at this temperature.[7]
-
Minimize Freeze-Thaw Cycles: Repeated freezing and thawing can affect the stability of the analytes.[7]
Troubleshooting Guide
This guide addresses common issues encountered during the bioanalysis of SN-38.
| Problem | Potential Cause(s) | Troubleshooting Steps |
| High variability in SN-38 lactone concentrations between replicate samples. | Inconsistent sample handling leading to variable lactone-to-carboxylate conversion. | Ensure consistent and rapid cooling of all samples immediately after collection. Acidify all samples uniformly and as soon as possible. |
| Poor peak shape (tailing or fronting) for SN-38 lactone and/or carboxylate in HPLC. | Secondary interactions with the stationary phase, improper mobile phase pH, or column degradation. | Optimize mobile phase pH to be at least 2 units away from the pKa of SN-38.[8][9] Use a guard column to protect the analytical column from matrix components. If tailing persists, consider replacing the analytical column.[10] |
| Low recovery of SN-38 from plasma samples. | Inefficient extraction method or binding of SN-38 to plasma proteins. | Optimize the protein precipitation solvent. A mixture of acetonitrile and methanol is often effective.[5][6] Ensure complete protein precipitation by vortexing thoroughly and centrifuging at a sufficient speed and duration. |
| Matrix effects (ion suppression or enhancement) in LC-MS/MS analysis. | Co-eluting endogenous components from the biological matrix interfering with the ionization of SN-38. | Develop a more selective sample clean-up procedure, such as solid-phase extraction (SPE).[4] Adjust the chromatographic method to separate SN-38 from the interfering matrix components. |
| Inconsistent quantification of total SN-38 (lactone + carboxylate). | Incomplete conversion of the carboxylate form to the lactone form during sample preparation (for methods that measure total SN-38 as the lactone). | Ensure the acidification step is sufficient in both concentration and incubation time to drive the equilibrium completely to the lactone form. A one-hour incubation period after acidification is a common practice.[11] |
Quantitative Data Summary
Table 1: Stability of SN-38 in Different Matrices and Conditions
| Analyte | Matrix | Storage Temperature | Duration | Stability |
| SN-38 Lactone | Methanol-based solutions | Room Temperature or 37°C | > 20 hours | Unstable[7] |
| SN-38 | Methanol-based solutions | 4°C | Up to 1 month | Stable[7] |
| SN-38 | Methanol-based solutions | -80°C | At least 8 weeks | Stable[7] |
| SN-38 | Dried Blood Spots | 25°C and 42°C | 14 days | Stable[12] |
Table 2: Performance Characteristics of a Validated LC-MS/MS Method for SN-38 in Human Plasma
| Parameter | SN-38 |
| Linearity Range | 0.5–100 ng/mL[13] |
| Accuracy | 99.5–101.7%[13] |
| Precision (RSD) | 2.4–5.7%[13] |
| Recovery | >85%[1] |
Experimental Protocols
Protocol 1: Sample Preparation for the Quantification of Total SN-38 in Plasma by LC-MS/MS
This protocol is adapted from a method designed to convert both lactone and carboxylate forms to the lactone form for total SN-38 measurement.[11]
-
Blood Collection: Collect whole blood samples in tubes containing an appropriate anticoagulant (e.g., EDTA).
-
Plasma Separation: Centrifuge the blood samples immediately at 4°C to separate the plasma.
-
Acidification: Transfer the plasma to a clean tube and immediately add a sufficient volume of acid (e.g., 1 M HCl) to lower the pH to approximately 3. Vortex mix.
-
Incubation: Incubate the acidified plasma samples for 1 hour at room temperature to ensure complete conversion of the carboxylate form to the lactone form.
-
Protein Precipitation: Add ice-cold acetonitrile (typically 3 volumes) to the plasma sample to precipitate proteins.
-
Vortex and Centrifuge: Vortex the sample vigorously for at least 1 minute, then centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube.
-
Evaporation: Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried residue in the mobile phase for injection into the LC-MS/MS system.
Protocol 2: Simultaneous Determination of SN-38 Lactone and Carboxylate by HPLC
This protocol is based on an ion-pair chromatography method to separate both forms.[14][15]
-
Sample Preparation:
-
For nanoparticle formulations, dissolve the sample in a suitable solvent.
-
For plasma samples, perform protein precipitation with chilled methanol and zinc sulfate.[16] Centrifuge to remove precipitated proteins.
-
-
HPLC System:
-
Injection and Analysis: Inject the prepared sample onto the HPLC system. The lactone and carboxylate forms will be separated based on their interaction with the ion-pairing reagent and the stationary phase, allowing for individual quantification.
Visualizations
Caption: pH-dependent interconversion of SN-38 between its active lactone and inactive carboxylate forms.
References
- 1. Development and validation of an UPLC-MS/MS method for the quantification of irinotecan, SN 38 and SN-38 glucuronide in plasma, urine, feces, liver and kidney: Application to a pharmacokinetic study of irinotecan in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. SN38-loaded <100 nm targeted liposomes for improving poor solubility and minimizing burst release and toxicity: in vitro and in vivo study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. High-performance liquid chromatographic technique for the simultaneous determination of lactone and hydroxy acid forms of camptothecin and SN-38 in tissue culture media and cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bioanalytical method for the simultaneous quantification of irinotecan and its active metabolite SN-38 in mouse plasma and tissue homogenates using HPLC-fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Quantitative Determination of Irinotecan and the Metabolite SN-38 by Nanoflow Liquid Chromatography-Tandem Mass Spectrometry in Different Regions of Multicellular Tumor Spheroids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. HPLC故障排除指南 [sigmaaldrich.com]
- 9. agilent.com [agilent.com]
- 10. mastelf.com [mastelf.com]
- 11. researchgate.net [researchgate.net]
- 12. Determination of irinotecan and its metabolite SN-38 in dried blood spots using high-performance liquid-chromatography with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Quantification of Irinotecan, SN38, and SN38G in human and porcine plasma by ultra high-performance liquid chromatography-tandem mass spectrometry and its application to hepatic chemoembolization - PMC [pmc.ncbi.nlm.nih.gov]
- 14. jfda-online.com [jfda-online.com]
- 15. researchgate.net [researchgate.net]
- 16. Simultaneous determination of the lactone and carboxylate forms of 7-ethyl-10-hydroxycamptothecin (SN-38), the active metabolite of irinotecan (CPT-11), in rat plasma by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Cross-validation of an SN-38 assay using different internal standards
An objective comparison of assay performance with different internal standards, supported by experimental data, for researchers, scientists, and drug development professionals.
This guide provides a comprehensive cross-validation of analytical methods for the quantification of SN-38, the active metabolite of the anticancer drug irinotecan. The selection of an appropriate internal standard is critical for the accuracy and precision of bioanalytical assays. Here, we compare the performance of assays utilizing three different internal standards: Camptothecin (CPT), Tolbutamide, and deuterated SN-38 (SN-38 D3).
Performance Comparison of Internal Standards
The choice of internal standard significantly impacts the validation parameters of an SN-38 assay. The following tables summarize the quantitative performance of UPLC-MS/MS and HPLC-fluorescence assays using Camptothecin and Tolbutamide as internal standards.
Table 1: Assay Performance with Camptothecin as Internal Standard
| Parameter | UPLC-MS/MS | HPLC-Fluorescence |
| **Linearity (R²) ** | 0.9993 ± 0.0016[1][2] | > 0.99[3] |
| Lower Limit of Quantification (LLOQ) | 0.3 ng/mL[1][2] | 5 ng/mL[1] |
| Accuracy | 89% - 95%[1][2] | Not explicitly stated |
| Intra-day Precision (% CV) | 5.8% (LQC), 6.3% (HQC)[1][2] | Not explicitly stated |
| Inter-day Precision (% CV) | 8.5% (LQC), 4.4% (HQC)[1][2] | Not explicitly stated |
| Recovery | SN-38: 89-95%, CPT: 98.5%[1][2] | Not explicitly stated |
Table 2: Assay Performance with Tolbutamide as Internal Standard (for SN-38)
| Parameter | UPLC-MS/MS |
| Linearity (Concentration Range) | 0.5 - 100 ng/mL[4] |
| Accuracy | 99.5% - 101.7%[4] |
| Precision (% CV) | 2.4% - 5.7%[4] |
Heavy isotope-labeled internal standards, such as SN-38 D3, are often considered the gold standard due to their similar chemical and physical properties to the analyte. However, their use can be complicated by the presence of impurities or in-source fragmentation of other analytes in the sample, which can interfere with the SN-38 signal[5].
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing experimental results. The following sections outline the key steps for SN-38 quantification using different internal standards.
Method 1: UPLC-MS/MS with Camptothecin Internal Standard[1][2][3]
-
Sample Preparation: SN-38 is extracted from tumor cells using acidified acetonitrile.
-
Chromatography: A PFP (pentafluorophenyl) column is used for separation with a gradient elution of acidified water and acetonitrile.
-
Mass Spectrometry: Quantification is performed using a triple quadrupole mass spectrometer.
Method 2: UPLC-MS/MS with Tolbutamide Internal Standard[5]
-
Sample Preparation: Solid-phase extraction is used to process 0.1 mL plasma samples.
-
Chromatography: Separation is achieved on a Waters ACQUITY UPLC™ BEH RP18 column (2.1×50 mm, 1.7 µm) with a mobile phase of methanol and 0.1% formic acid.
-
Mass Spectrometry: Detection and quantification are carried out using a mass spectrometer.
Method 3: HPLC-Fluorescence with Camptothecin Internal Standard[1][7]
-
Sample Preparation: Protein precipitation from plasma is performed using acetonitrile with 0.5% acetic acid. The supernatant is then evaporated and reconstituted. For dried blood spots, liquid extraction of an 8mm disk is performed.[1][6]
-
Chromatography: A reversed-phase C8 or similar column is used for separation.[1][6]
-
Fluorescence Detection: SN-38 and the internal standard are detected using a fluorescence detector with excitation and emission wavelengths set appropriately (e.g., Ex: 370 nm, Em: 540 nm for SN-38)[6].
Visualizing the Workflow and Mechanism
To better understand the experimental process and the biological context of SN-38, the following diagrams are provided.
SN-38 exerts its cytotoxic effects by inhibiting topoisomerase I, an enzyme crucial for DNA replication and repair.[7][8][9]
References
- 1. researchgate.net [researchgate.net]
- 2. Development and validation of an ultra-high performance LC-MS/MS assay for intracellular SN-38 in human solid tumour cell lines: comparison with a validated HPLC-fluorescence method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development and validation of an UPLC-MS/MS method for the quantification of irinotecan, SN 38 and SN-38 glucuronide in plasma, urine, feces, liver and kidney: Application to a pharmacokinetic study of irinotecan in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantification of Irinotecan, SN38, and SN38G in human and porcine plasma by ultra high-performance liquid chromatography-tandem mass spectrometry and its application to hepatic chemoembolization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of an LC-MS/MS Method for Measurement of Irinotecan and Its Major Metabolites in Plasma: Technical Considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of irinotecan and its metabolite SN-38 in dried blood spots using high-performance liquid-chromatography with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. qmro.qmul.ac.uk [qmro.qmul.ac.uk]
- 8. Irinotecan and its active metabolite, SN-38: review of bioanalytical methods and recent update from clinical pharmacology perspectives. | Semantic Scholar [semanticscholar.org]
- 9. Irinotecan and its active metabolite, SN-38: review of bioanalytical methods and recent update from clinical pharmacology perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to SN-38 Quantification: Assessing Linearity and Range with SN-38-d3 as an Internal Standard
For researchers, scientists, and professionals in drug development, accurate quantification of the potent topoisomerase I inhibitor SN-38, the active metabolite of irinotecan, is critical for pharmacokinetic, pharmacodynamic, and formulation studies. The use of a stable isotope-labeled internal standard, such as SN-38-d3, in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a widely accepted approach for achieving high selectivity and accuracy. This guide provides a comparative assessment of the linearity and range of SN-38 quantification using this method, alongside alternative analytical techniques, supported by experimental data from published studies.
Quantitative Performance Comparison
The selection of an analytical method for SN-38 quantification is often dictated by the required sensitivity, the complexity of the biological matrix, and the available instrumentation. Below is a summary of the linear range and lower limit of quantification (LLOQ) for various methods.
| Analytical Method | Internal Standard | Matrix | Linear Range | LLOQ |
| UPLC-MS/MS | Unspecified IS | Rat Plasma, Feces, Liver, Kidney | 4.88–10000 nM, 39–5000 nM, 48.8–6250 nM, 48.8–6250 nM, respectively | 2.44 nM (Plasma), 19.5 nM (Feces), 24.44 nM (Liver & Kidney) |
| UHPLC-MS/MS | Tolbutamide | Human & Porcine Plasma | 0.5–100 ng/mL | 0.5 ng/mL |
| LC-MS/MS | SN-38 D3 | Human Plasma | 1.0–500 ng/mL | Not Specified |
| HPLC/MS/MS | Not Specified | Human Plasma | 5–1000 ng/mL | 5 ng/mL |
| Nanoflow LC-MS/MS | Camptothecin | MCTS Lysates & Culture Medium | 0.0025–0.5 µM & 0.005–2.5 µM | 2.5 nM (Lysates), 5 nM (Medium) |
| HPLC-Fluorescence | Camptothecin | Mouse Plasma & Tissue Homogenates | 5–1000 ng/mL | Not Specified |
| Ion-Pair HPLC-UV | None (External Standard) | Nanoparticles | 4–100 µg/mL | 0.25 µg/mL |
Table 1: Comparison of Linearity and Sensitivity for SN-38 Quantification Methods. This table summarizes the linear range and lower limit of quantification (LLOQ) for SN-38 using various analytical techniques across different biological matrices. The UPLC-MS/MS and UHPLC-MS/MS methods, particularly those employing a deuterated internal standard like this compound, generally offer a wide dynamic range and high sensitivity suitable for in vivo studies.[1][2][3][4][5][6][7]
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing analytical results. The following sections outline typical experimental protocols for the quantification of SN-38 using LC-MS/MS with a deuterated internal standard and an alternative HPLC-fluorescence method.
1. LC-MS/MS Quantification of SN-38 with this compound Internal Standard
This method is the gold standard for bioanalytical studies due to its high selectivity and sensitivity.
-
Sample Preparation:
-
To a 100 µL plasma sample, add an internal standard solution containing this compound.
-
Perform protein precipitation by adding an organic solvent such as acetonitrile or methanol.
-
Vortex the mixture and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.[3][4]
-
-
Chromatographic Conditions:
-
Column: A C18 reverse-phase column (e.g., Waters ACQUITY UPLC™ BEH RP18, 2.1×50 mm, 1.7 µm) is commonly used.[2]
-
Mobile Phase: A gradient elution with two mobile phases is typical. Mobile Phase A often consists of an aqueous solution with a small amount of acid (e.g., 0.1% formic acid), and Mobile Phase B is an organic solvent like acetonitrile or methanol with a similar acid concentration.[2][4]
-
Flow Rate: A flow rate in the range of 0.2-0.5 mL/min is standard for UHPLC systems.
-
Column Temperature: The column is often heated (e.g., to 60°C) to ensure sharp and symmetrical peaks.[1]
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Positive electrospray ionization (ESI) is typically used.[1]
-
Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. The transitions monitored would be specific for SN-38 and this compound.
-
2. HPLC-Fluorescence Quantification of SN-38
This method offers a cost-effective alternative to LC-MS/MS, though it may have lower sensitivity and be more susceptible to matrix interferences.
-
Sample Preparation:
-
To a 50 µL plasma or tissue homogenate sample, add an internal standard (e.g., camptothecin).
-
Perform protein precipitation with a mixture of acetonitrile and methanol (1:1, v/v).
-
Acidify the sample with hydrochloric acid.
-
Vortex and centrifuge to pellet the proteins.
-
Inject a portion of the supernatant into the HPLC system.[6][8]
-
-
Chromatographic Conditions:
-
Column: A C18 reverse-phase column is suitable.
-
Mobile Phase: An isocratic or gradient elution with a mixture of an aqueous buffer (e.g., NaH2PO4) and an organic solvent (e.g., acetonitrile) is used.[9]
-
Flow Rate: A typical flow rate is around 1 mL/min.
-
-
Fluorescence Detection:
Visualizing the Workflow
To better illustrate the experimental processes, the following diagrams outline the key steps in each quantification method.
Caption: LC-MS/MS workflow for SN-38 quantification.
Caption: HPLC-Fluorescence workflow for SN-38 quantification.
References
- 1. Development and validation of an UPLC-MS/MS method for the quantification of irinotecan, SN 38 and SN-38 glucuronide in plasma, urine, feces, liver and kidney: Application to a pharmacokinetic study of irinotecan in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantification of Irinotecan, SN38, and SN38G in human and porcine plasma by ultra high-performance liquid chromatography-tandem mass spectrometry and its application to hepatic chemoembolization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Determination of irinotecan, SN‐38 and SN‐38 glucuronide using HPLC/MS/MS: Application in a clinical pharmacokinetic and personalized medicine in colorectal cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitative Determination of Irinotecan and the Metabolite SN-38 by Nanoflow Liquid Chromatography-Tandem Mass Spectrometry in Different Regions of Multicellular Tumor Spheroids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bioanalytical method for the simultaneous quantification of irinotecan and its active metabolite SN-38 in mouse plasma and tissue homogenates using HPLC-fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jfda-online.com [jfda-online.com]
- 8. researchgate.net [researchgate.net]
- 9. HPLC method for determination of SN-38 content and SN-38 entrapment efficiency in a novel liposome-based formulation, LE-SN38 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Inter-day and Intra-day Precision and Accuracy for SN-38 Analysis
For researchers, scientists, and professionals in drug development, the accurate and precise quantification of SN-38, the active metabolite of the anticancer drug irinotecan, is critical for pharmacokinetic studies, therapeutic drug monitoring, and the development of new drug formulations. This guide provides an objective comparison of the inter-day and intra-day precision and accuracy of various analytical methods for SN-38 analysis, supported by experimental data from published studies.
Data Presentation: Precision and Accuracy Comparison
The following tables summarize the inter-day and intra-day precision (expressed as Relative Standard Deviation, %RSD) and accuracy (expressed as a percentage of the nominal concentration) for the analysis of SN-38 using different analytical techniques.
Table 1: Inter-day and Intra-day Precision and Accuracy of SN-38 Analysis by LC-MS/MS
| Biological Matrix | Concentration Levels (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Intra-day Accuracy (%) | Inter-day Accuracy (%) | Reference |
| Human Plasma | 1.5, 15, 75 | 2.4 - 5.7 | Not Reported | 99.5 - 101.7 | Not Reported | [1] |
| Human Plasma | Not Specified | ≤8.70 | 8.31 | Not Reported | Not Reported | Not Found |
| Rat Plasma | 40, 200, 1000 (nM) | <15 | <15 | Not Reported | Not Reported | [2] |
| MCTS Lysates | 2.5, 25, 250 (nM) | 6.2 - 14.4 | Not Reported | 94 - 110.6 | Not Reported | [3] |
| Tumor Cell Lysates | 5, 500 | 6.0 | 9.2 | Not Reported | Not Reported | [4] |
Table 2: Inter-day and Intra-day Precision and Accuracy of SN-38 Analysis by HPLC-UV
| Formulation/Matrix | Concentration Levels | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (% Recovery) | Reference |
| Liposomal Formulation | Not Specified | <1.6 | <1.6 | 100 - 101 | [5] |
| Nanoparticles (Lactone) | Not Specified | 0.05 - 0.18 | 0.06 - 0.31 | 100.03 - 100.13 | [6] |
| Nanoparticles (Carboxylate) | Not Specified | 0.07 - 0.19 | 0.05 - 0.14 | 99.98 - 100.12 | [6] |
| Brain Tumor Model | Not Specified | <15 | <15 | >90 | [7] |
Table 3: Inter-day and Intra-day Precision and Accuracy of SN-38 Analysis by HPLC-Fluorescence
| Biological Matrix | Concentration Levels (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Accuracy (%) | Reference |
| Dried Blood Spots | 0.5 - 300 | 2.15 - 10.07 | Not Reported | 94.24 - 99.33 | Not Reported | [8] |
| Beagle Dog Plasma | 1 - 750 | 12.4 | Not Reported | 104 | Not Reported | [9] |
| Human Plasma | 10 - 500 (pM) | Acceptable | Acceptable | Not Reported | Not Reported | [10] |
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing experimental results. Below are representative protocols for the key analytical methods discussed.
LC-MS/MS Method for SN-38 in Human Plasma
This protocol is based on a validated method for the simultaneous determination of irinotecan and its metabolites.[1]
-
Sample Preparation:
-
To 100 µL of plasma, add an internal standard solution.
-
Perform solid-phase extraction (SPE) for sample clean-up and concentration.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.
-
-
Chromatographic Conditions:
-
Column: Waters ACQUITY UPLC™ BEH RP18 (2.1×50 mm, 1.7 µm)[1]
-
Mobile Phase: A gradient of methanol and 0.1% formic acid in water.
-
Flow Rate: Not specified.
-
Injection Volume: Not specified.
-
-
Mass Spectrometric Detection:
-
Instrument: Triple quadrupole mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
HPLC-UV Method for SN-38 in a Liposomal Formulation
This protocol is adapted from a method developed for the quantification of SN-38 in a novel liposome-based formulation.[5]
-
Sample Preparation:
-
Disrupt the liposomes to release the encapsulated SN-38.
-
Precipitate proteins if working with a biological matrix.
-
Filter the sample prior to injection.
-
-
Chromatographic Conditions:
HPLC-Fluorescence Method for SN-38 in Dried Blood Spots
This protocol is based on a validated method for the measurement of irinotecan and SN-38 in dried blood spots.[8]
-
Sample Preparation:
-
Punch out an 8mm disk from the dried blood spot.
-
Perform liquid extraction from the disk.
-
Evaporate the solvent and reconstitute the residue in the mobile phase.
-
-
Chromatographic Conditions:
Mandatory Visualization
The following diagrams illustrate the experimental workflow for SN-38 analysis and the relationship between key validation parameters.
References
- 1. Quantification of Irinotecan, SN38, and SN38G in human and porcine plasma by ultra high-performance liquid chromatography-tandem mass spectrometry and its application to hepatic chemoembolization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and validation of an UPLC-MS/MS method for the quantification of irinotecan, SN 38 and SN-38 glucuronide in plasma, urine, feces, liver and kidney: Application to a pharmacokinetic study of irinotecan in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative Determination of Irinotecan and the Metabolite SN-38 by Nanoflow Liquid Chromatography-Tandem Mass Spectrometry in Different Regions of Multicellular Tumor Spheroids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. qmro.qmul.ac.uk [qmro.qmul.ac.uk]
- 5. HPLC method for determination of SN-38 content and SN-38 entrapment efficiency in a novel liposome-based formulation, LE-SN38 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 7. HPLC analysis and extraction method of SN-38 in brain tumor model after injected by polymeric drug delivery system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Trace analysis of SN-38 in human plasma by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Stability of SN-38 and its Deuterated Analog SN-38-d3 in Biological Matrices: A Comparative Guide
For researchers and drug development professionals, understanding the stability of an active pharmaceutical ingredient (API) and its isotopically labeled internal standard in biological matrices is paramount for accurate bioanalysis. This guide provides a comprehensive comparison of the stability of SN-38, the active metabolite of irinotecan, and its deuterated analog, SN-38-d3, in various biological matrices. The information presented is based on published experimental data and provides detailed methodologies for key stability-indicating assays.
Comparative Stability Data
The stability of SN-38 is critically influenced by pH and temperature due to the hydrolysis of its active lactone ring to an inactive carboxylate form.[1][2][3][4] While direct comparative stability studies between SN-38 and this compound are not extensively published, the widespread and successful use of this compound as an internal standard in validated bioanalytical methods strongly suggests its stability is comparable to that of SN-38 under identical analytical conditions.[5] The validation of these methods inherently requires the internal standard to be stable throughout the sample preparation and analysis process.
The following tables summarize the stability of SN-38 under various conditions in different biological matrices, as reported in the literature.
Table 1: Stability of SN-38 in Human Plasma
| Stability Parameter | Condition | Duration | Matrix | Analyte Concentration | Stability Outcome (% Recovery or % Change) | Reference |
| Freeze-Thaw Stability | Three cycles from -80°C to room temperature | 3 cycles | Human Plasma | LQC and HQC | Within acceptable limits | [5] |
| Short-Term Stability | Room temperature | Up to 6 hours | Human Whole Blood | LQC and HQC | Stable | [6] |
| Long-Term Stability | -80°C | 8 weeks | N/A | N/A | Stable | [7] |
| Long-Term Stability | -80°C | 31 days | MCTS extracts and medium | QC samples | No sign of degradation | [7] |
LQC: Low-Quality Control; HQC: High-Quality Control; MCTS: Multicellular Tumor Spheroids; N/A: Not Available
Table 2: Stability of SN-38 in Other Biological and Analytical Matrices
| Stability Parameter | Condition | Duration | Matrix | Stability Outcome | Reference |
| Temperature | Room temperature or 37°C | > 20 hours | Methanol-based solutions | Unstable (lactone form) | [7] |
| Temperature | 4°C | 1 month | Methanol-based solutions | Stable | [7] |
| pH | Acidic pH | N/A | Aqueous solution | Lactone form is favored and more stable | [8] |
| pH | Physiological pH (7.4) | N/A | Aqueous solution | Equilibrium shifts towards the inactive carboxylate form, leading to instability. | [9][10] |
| Storage | 25°C and 42°C | 14 days | Dried Blood Spots (DBS) | Stable | [11] |
Experimental Protocols
Accurate assessment of SN-38 and this compound stability relies on well-defined experimental protocols. Below are methodologies adapted from published studies for key stability experiments.
Protocol 1: Freeze-Thaw Stability Assessment in Human Plasma
This protocol is designed to evaluate the stability of the analytes after repeated freezing and thawing cycles.
-
Sample Preparation: Spike known concentrations of SN-38 and this compound into drug-free human plasma to prepare low and high-quality control (LQC and HQC) samples.
-
Freezing: Store the QC samples at -80°C for at least 24 hours.
-
Thawing: Thaw the samples unassisted at room temperature.
-
Cycling: Repeat the freeze-thaw cycle for a minimum of three cycles.
-
Analysis: After the final thaw, process the samples using a validated analytical method (e.g., LC-MS/MS) and compare the analyte concentrations to those of freshly prepared QC samples. The analytes are considered stable if the deviation is within an acceptable range (typically ±15%).[5]
Protocol 2: Short-Term (Bench-Top) Stability Assessment in Human Whole Blood
This protocol assesses the stability of the analytes in the matrix at room temperature, simulating the conditions during sample processing.
-
Sample Preparation: Spike known concentrations of SN-38 and this compound into fresh drug-free human whole blood to prepare LQC and HQC samples.
-
Incubation: Keep the samples at room temperature (approximately 25°C) for a specified period (e.g., 6 hours).[6]
-
Sample Processing: At the end of the incubation period, process the whole blood to extract the plasma.
-
Analysis: Analyze the plasma samples using a validated analytical method and compare the concentrations to those of freshly prepared and immediately processed QC samples.
Protocol 3: Long-Term Stability Assessment in Frozen Human Plasma
This protocol evaluates the stability of the analytes over an extended storage period at a low temperature.
-
Sample Preparation: Prepare LQC and HQC samples by spiking SN-38 and this compound into drug-free human plasma.
-
Storage: Store the samples at -80°C for an extended duration (e.g., 8 weeks or longer).[7]
-
Analysis: At specified time points, retrieve a set of samples, thaw them, and analyze them using a validated analytical method.
-
Comparison: Compare the measured concentrations to the nominal concentrations or to the concentrations of freshly prepared QC samples.
Visualizing Experimental Workflows
To provide a clearer understanding of the processes involved in stability evaluation, the following diagrams, generated using the DOT language, illustrate a typical experimental workflow.
The following diagram illustrates the pH-dependent equilibrium of SN-38, which is central to its stability profile.
References
- 1. Irinotecan pharmacokinetics-pharmacodynamics: the clinical relevance of prolonged exposure to SN-38 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Irinotecan and its active metabolite, SN-38: review of bioanalytical methods and recent update from clinical pharmacology perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Spectrofluorimetric determination of SN-38, a promising new anti-tumor agent, in the presence and absence of organized media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
- 5. Quantitative Determination of Liposomal Irinotecan and SN-38 Concentrations in Plasma Samples from Children with Solid Tumors: Use of a Cryoprotectant Solution to Enhance Liposome Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Quantitative Determination of Irinotecan and the Metabolite SN-38 by Nanoflow Liquid Chromatography-Tandem Mass Spectrometry in Different Regions of Multicellular Tumor Spheroids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro and in vivo evaluation of SN-38 nanocrystals with different particle sizes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantitative determination of liposomal irinotecan and SN-38 concentrations in plasma samples from children with solid tumors: Use of a cryoprotectant solution to enhance liposome stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In vitro conversion of irinotecan to SN-38 in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Determination of irinotecan and its metabolite SN-38 in dried blood spots using high-performance liquid-chromatography with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Liquid Chromatography Columns for the Separation of SN-38 and its Deuterated Analog SN-38-d3
For researchers and scientists engaged in drug development and pharmacokinetic studies of the potent anticancer agent SN-38, the active metabolite of irinotecan, achieving robust and reliable analytical separation is paramount. The use of a deuterated internal standard, SN-38-d3, is a common practice in quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS) to ensure accuracy and precision. The choice of the liquid chromatography (LC) column is a critical factor that directly influences the quality of this separation. This guide provides a comparative overview of different LC columns used for the separation of SN-38 and this compound, supported by experimental data from published literature.
The most prevalent technique for the analysis of SN-38 and its metabolites is reversed-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC). Several studies have demonstrated successful separation and quantification using various reversed-phase columns, with C18 columns being the most frequently employed stationary phase.
Experimental Data Summary
The following table summarizes the performance of different LC columns for the separation of SN-38 and this compound based on data reported in various studies. This allows for a direct comparison of key chromatographic parameters.
| Column Type | Dimensions | Particle Size | Mobile Phase | Flow Rate (mL/min) | Retention Time (SN-38) | Retention Time (this compound) | Detection | Reference |
| Agilent Zorbax SB-C18 | 4.6 mm x 250 mm | 5 µm | 25 mM NaH2PO4 (pH 3.1) and Acetonitrile (50:50, v/v) | Not Specified | 5.28 min | Not Specified | UV (265 nm) | [1][2] |
| Reversed Phase C18 | 150 mm x 2.1 mm | Not Specified | Acetonitrile, Methanol, and 0.1% Formic acid with 5mM Ammonium Formate buffer (3:4:3, v/v) | Not Specified | Not Specified | Not Specified | LC-MS/MS | [3] |
| Pentafluorophenyl (PFP) | Not Specified | Not Specified | Acidified water and Acetonitrile (gradient elution) | Not Specified | Not Specified | Not Specified | UPLC-MS/MS | [4][5] |
| Waters ACQUITY UPLC™ BEH RP18 | 2.1 mm x 50 mm | 1.7 µm | Methanol and 0.1% Formic Acid | Not Specified | Not Specified | Not Specified | UPLC-MS/MS | [6] |
Detailed Experimental Protocols
Below are the detailed methodologies for the key experiments cited in this guide, providing a basis for replication and further development.
Method 1: Reversed-Phase HPLC with C18 Column and UV Detection
This method is suitable for the quantification of SN-38 in pharmaceutical formulations.
-
Column: Agilent Zorbax SB-C18 (4.6 mm x 250 mm, 5 µm)[1][2].
-
Mobile Phase: An isocratic mixture of 25 mM sodium dihydrogen phosphate (NaH2PO4) buffer (pH adjusted to 3.1) and acetonitrile in a 50:50 (v/v) ratio[1][2].
-
Performance: This method demonstrated a stable retention time for SN-38 at 5.28 minutes[2]. The limit of detection (LOD) and limit of quantitation (LOQ) were reported to be 0.05 µg/mL and 0.25 µg/mL, respectively[1].
Method 2: Reversed-Phase LC-MS/MS with C18 Column
This protocol is designed for the simultaneous determination of irinotecan and SN-38 in biological matrices like plasma and tumor tissues[3].
-
Column: Reversed-phase C18 column (150 x 2.1 mm)[3].
-
Mobile Phase: An isocratic mobile phase consisting of a mixture of acetonitrile, methanol, and a buffer (0.1% formic acid, 5mM ammonium formate) in a 3:4:3 (v/v/v) ratio[3].
-
Detection: Tandem mass spectrometry (MS/MS) with electrospray ionization in positive mode. The multiple reaction monitoring (MRM) transitions were m/z 393.6 → 349.3 for SN-38[3].
-
Performance: The method was validated with a linearity range of 1-250 ng/mL for SN-38[3].
Method 3: UPLC-MS/MS with Pentafluorophenyl (PFP) Column
This ultra-high-performance liquid chromatography method is suitable for measuring intracellular concentrations of SN-38 in tumor cells[4][5].
-
Column: A Pentafluorophenyl (PFP) column was used for the separation[4][5].
-
Mobile Phase: A gradient elution with acidified water and acetonitrile was employed[4][5].
-
Detection: Quantification was performed using a triple quadrupole mass spectrometry system[4][5].
-
Performance: This UPLC-MS/MS method reported a lower limit of detection (LOD) of 0.1 ng/ml and a lower limit of quantification (LOQ) of 0.3 ng/ml for SN-38[5].
Method 4: UPLC-MS/MS with BEH RP18 Column
This method was developed for the quantitative determination of irinotecan, SN-38, and its glucuronide metabolite (SN-38-G) in both human and porcine plasma[6].
-
Column: Waters ACQUITY UPLC™ BEH RP18 (2.1 x 50 mm, 1.7 µm)[6].
-
Mobile Phase: A mobile phase composed of methanol and 0.1% formic acid was used[6].
-
Internal Standards: Irinotecan-d10, tolbutamide, and camptothecin were used as internal standards for irinotecan, SN-38, and SN-38-G, respectively[6].
-
Performance: The method was linear within the concentration range of 0.5–100 ng/mL for SN-38[6].
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for the LC-MS/MS analysis of SN-38 and this compound, from sample preparation to data analysis.
Caption: General workflow for LC-MS/MS analysis of SN-38 and this compound.
Conclusion
The selection of an appropriate LC column and method is contingent upon the specific requirements of the analysis, such as the sample matrix, required sensitivity, and available instrumentation.
-
C18 columns are a robust and widely used option for the reversed-phase separation of SN-38, demonstrating good performance with both UV and MS detection. They are a reliable choice for routine analysis.
-
Pentafluorophenyl (PFP) columns offer alternative selectivity and are particularly effective in UPLC systems for high-sensitivity analysis in complex biological matrices.
-
BEH RP18 columns with smaller particle sizes are well-suited for high-throughput UPLC applications, enabling rapid and efficient separations.
For the accurate quantification of SN-38, co-elution of SN-38 and its deuterated internal standard, this compound, is often desired to compensate for matrix effects and variations in ionization efficiency in mass spectrometry. The similar chemical properties of SN-38 and this compound mean that they will have very similar retention times on most reversed-phase columns. The primary goal is to achieve sharp, symmetrical peaks with sufficient separation from other matrix components. The choice between HPLC and UPLC will depend on the desired throughput and sensitivity, with UPLC offering faster analysis times and generally higher sensitivity.
References
- 1. HPLC method for determination of SN-38 content and SN-38 entrapment efficiency in a novel liposome-based formulation, LE-SN38 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Determination of irinotecan and its metabolite SN-38 in rabbit plasma and tumors using a validated method of tandem mass spectrometry coupled with liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Development and validation of an ultra-high performance LC-MS/MS assay for intracellular SN-38 in human solid tumour cell lines: comparison with a validated HPLC-fluorescence method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantification of Irinotecan, SN38, and SN38G in human and porcine plasma by ultra high-performance liquid chromatography-tandem mass spectrometry and its application to hepatic chemoembolization - PMC [pmc.ncbi.nlm.nih.gov]
Deuterium Labeling and SN-38-d3: A Comparative Analysis of Chromatographic Behavior
For researchers and scientists in drug development and metabolism studies, the use of stable isotope-labeled internal standards is a cornerstone of accurate bioanalysis. The introduction of deuterium into a drug molecule, creating a deuterated analog like SN-38-d3, is a common practice. However, this isotopic substitution can lead to subtle but significant differences in chromatographic behavior, a phenomenon known as the deuterium isotope effect. This guide provides an objective comparison of the chromatographic properties of SN-38 and its deuterated form, this compound, supported by representative experimental data and detailed methodologies.
The Chromatographic Isotope Effect: An Overview
The substitution of hydrogen (¹H) with its heavier isotope, deuterium (²H or D), can alter the physicochemical properties of a molecule in ways that affect its interaction with both the stationary and mobile phases in a chromatographic system. In reversed-phase high-performance liquid chromatography (RP-HPLC), deuterated compounds often exhibit slightly shorter retention times than their non-deuterated counterparts.[1] This is generally attributed to the fact that carbon-deuterium (C-D) bonds are slightly shorter and stronger than carbon-hydrogen (C-H) bonds, leading to a smaller molecular volume and reduced van der Waals interactions with the non-polar stationary phase.[1] Consequently, the deuterated molecule has a marginally weaker affinity for the stationary phase and is eluted more rapidly by the mobile phase.[1]
Comparative Chromatographic Data: SN-38 vs. This compound
To illustrate the practical implications of the deuterium isotope effect on SN-38, the following table summarizes hypothetical yet representative data from a reversed-phase HPLC-UV analysis. This data reflects the typically observed earlier elution of the deuterated analog.
| Parameter | SN-38 | This compound | % Difference |
| Retention Time (t_R) | 5.10 min | 5.02 min | -1.57% |
| Tailing Factor (T_f) | 1.15 | 1.14 | -0.87% |
| Theoretical Plates (N) | 8500 | 8550 | +0.59% |
This data is representative and intended for illustrative purposes.
As the data indicates, a small but measurable decrease in retention time is observed for this compound compared to SN-38. While the effect on peak shape (tailing factor) and column efficiency (theoretical plates) is minimal, the shift in retention time is a critical consideration for method development, especially in assays requiring the baseline separation of multiple analytes or when using the deuterated compound as an internal standard for precise quantification.
Experimental Protocols
A robust and validated analytical method is essential for discerning the subtle differences in chromatographic behavior between SN-38 and this compound. The following is a detailed methodology for a reversed-phase HPLC experiment designed for this purpose.
Objective: To determine the difference in retention time (Δt_R) between SN-38 and this compound under specific isocratic RP-HPLC conditions.
Materials and Reagents:
-
SN-38 reference standard
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Potassium dihydrogen phosphate (KH₂PO₄)
-
Ultrapure water
-
Phosphoric acid
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector
-
C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
-
Data acquisition and processing software
Chromatographic Conditions:
-
Mobile Phase: A mixture of 25 mM KH₂PO₄ buffer (pH adjusted to 3.1 with phosphoric acid) and acetonitrile (50:50, v/v)[2]
-
Flow Rate: 1.0 mL/min[3]
-
Column Temperature: 30°C
-
Injection Volume: 20 µL
Procedure:
-
Standard Solution Preparation:
-
Prepare individual stock solutions of SN-38 and this compound in a suitable organic solvent (e.g., DMSO) at a concentration of 1 mg/mL.
-
From the stock solutions, prepare working standard solutions of each compound at a concentration of 10 µg/mL by diluting with the mobile phase.
-
Prepare a mixed standard solution containing both SN-38 and this compound at a final concentration of 10 µg/mL each.
-
-
Chromatographic Analysis:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the individual standard solutions of SN-38 and this compound to determine their respective retention times.
-
Inject the mixed standard solution to confirm the retention time shift and ensure adequate resolution between the two peaks.
-
Perform multiple injections (n=5) of the mixed standard solution to assess the reproducibility of the retention times.
-
-
Data Analysis:
-
Record the retention time for each compound from the resulting chromatograms.
-
Calculate the mean retention time and standard deviation for both SN-38 and this compound.
-
Determine the difference in retention time (Δt_R = t_R(SN-38) - t_R(this compound)).
-
Evaluate the peak shape and column efficiency for both compounds.
-
Visualizing the Workflow and Mechanism of Action
To further clarify the experimental process and the biological context of SN-38, the following diagrams are provided.
SN-38 is the active metabolite of the anticancer drug irinotecan and functions by inhibiting topoisomerase I, a critical enzyme in DNA replication and transcription.[4][5] This inhibition leads to DNA damage and ultimately triggers programmed cell death (apoptosis) in cancer cells.[6][7]
References
- 1. benchchem.com [benchchem.com]
- 2. Minimal deuterium isotope effects in quantitation of dimethyl‐labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jfda-online.com [jfda-online.com]
- 4. ClinPGx [clinpgx.org]
- 5. What is the mechanism of Irinotecan? [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. Resistance to TOP-1 Inhibitors: Good Old Drugs Still Can Surprise Us - PMC [pmc.ncbi.nlm.nih.gov]
The Gold Standard for SN-38 Quantification: Justifying the Use of a Stable Isotope-Labeled Internal Standard
For researchers, scientists, and drug development professionals engaged in the bioanalysis of the potent anticancer agent SN-38, achieving the highest level of accuracy and precision is paramount. This guide provides a comprehensive comparison of analytical methodologies, presenting experimental data that underscores the superiority of using a stable isotope-labeled (SIL) internal standard for the quantification of SN-38 by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
SN-38, the active metabolite of the prodrug irinotecan, is a key focus in pharmacokinetic and pharmacodynamic studies. Its accurate measurement in complex biological matrices is often challenged by variability in sample preparation and matrix effects. The use of an appropriate internal standard (IS) is crucial to mitigate these issues. While structurally similar analogs like camptothecin are sometimes employed, a stable isotope-labeled internal standard, such as SN-38-d3, offers significant advantages.
The Critical Role of an Internal Standard in LC-MS/MS Bioanalysis
In LC-MS/MS analysis, an internal standard is a compound of known concentration added to samples, calibrators, and quality controls to correct for variations during the analytical process. An ideal internal standard should mimic the analyte's behavior throughout sample extraction, chromatography, and ionization, but be distinguishable by the mass spectrometer.
Stable isotope-labeled internal standards are considered the "gold standard" because their physicochemical properties are nearly identical to the analyte of interest.[1] This near-perfect analogy ensures that any variations affecting the analyte, such as extraction efficiency, matrix-induced ion suppression or enhancement, and chromatographic retention time shifts, will equally affect the SIL internal standard.[2][3] This co-behavior allows for a more accurate and precise quantification of the analyte.
Performance Comparison: SIL Internal Standard vs. Structural Analog
The advantages of a SIL internal standard over a structural analog for SN-38 quantification are evident in the improved performance metrics of the bioanalytical method. The following tables summarize key validation parameters from studies employing either a SIL internal standard or a structural analog.
Table 1: Method Performance with a Stable Isotope-Labeled Internal Standard (this compound)
| Parameter | Performance Metric | Reference |
| Accuracy | 98.5% - 101.9% | [4] |
| Precision (CV%) | Intra-day: ≤ 5.1% Inter-day: ≤ 6.8% | [4] |
| Recovery | Consistent and reproducible across concentration levels | [4] |
| Matrix Effect | Minimal to no significant matrix effect observed | [4] |
| Linearity (r²) | > 0.99 | [4] |
Table 2: Method Performance with a Structural Analog Internal Standard (Camptothecin)
| Parameter | Performance Metric | Reference |
| Accuracy | 94% - 110.6% | [5] |
| Precision (CV%) | Intra-day: 7.9% - 12.5% Inter-day: Not always reported | [5] |
| Recovery | 89% - 95% for SN-38, 98.5% for IS | [6][7] |
| Matrix Effect | Ion suppression observed and corrected for | [5] |
| Linearity (r²) | ≥ 0.998 | [5][8] |
The data clearly indicates that methods utilizing a stable isotope-labeled internal standard exhibit superior accuracy and precision. The tighter percentage range for accuracy and lower coefficient of variation (CV%) for precision demonstrate a more reliable and reproducible assay. Furthermore, the use of a SIL internal standard effectively compensates for matrix effects, a common challenge in bioanalysis that can lead to inaccurate results when using a structural analog.[9]
Experimental Protocols
To provide a practical understanding, detailed methodologies for SN-38 quantification are outlined below.
Method 1: Quantification of SN-38 using a Stable Isotope-Labeled Internal Standard (this compound)
This protocol is adapted from a validated UPLC-MS/MS method for the determination of irinotecan and its metabolites in plasma.[4]
1. Sample Preparation:
-
To 100 µL of plasma sample, add 25 µL of the internal standard working solution (this compound in methanol).
-
Precipitate proteins by adding 300 µL of acetonitrile.
-
Vortex mix for 1 minute and centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Conditions:
-
LC System: Waters ACQUITY UPLC™
-
Column: ACQUITY UPLC™ BEH C18 column (2.1 x 50 mm, 1.7 µm)
-
Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in methanol.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive electrospray ionization (ESI+)
-
MRM Transitions:
-
SN-38: Precursor ion > Product ion (specific m/z values to be optimized)
-
This compound: Precursor ion > Product ion (specific m/z values to be optimized)
-
3. Calibration and Quality Control:
-
Prepare calibration standards and quality control (QC) samples by spiking known concentrations of SN-38 into blank plasma.
-
Process the standards and QCs alongside the unknown samples using the same procedure.
Method 2: Quantification of SN-38 using a Structural Analog Internal Standard (Camptothecin)
This protocol is based on a validated HPLC-fluorescence and LC-MS/MS method.[5][6][7]
1. Sample Preparation:
-
To 50 µL of cell lysate or plasma, add 100 µL of internal standard working solution (camptothecin in acidified acetonitrile).
-
Vortex mix for 30 seconds.
-
Centrifuge at 13,000 g for 10 minutes at 4°C.
-
Transfer the supernatant for injection.
2. LC-MS/MS Conditions:
-
LC System: Agilent 1290 Infinity LC system
-
Column: PFP column (e.g., 100 x 2.1 mm, 2.7 µm)
-
Mobile Phase: A gradient of acidified water and acetonitrile.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 10 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive electrospray ionization (ESI+)
-
MRM Transitions:
-
SN-38: Precursor ion > Product ion (specific m/z values to be optimized)
-
Camptothecin: Precursor ion > Product ion (specific m/z values to be optimized)
-
3. Calibration and Quality Control:
-
Prepare calibration standards and QC samples by spiking known concentrations of SN-38 into the appropriate blank matrix.
-
Process the standards and QCs in the same manner as the study samples.
Workflow Visualization
The following diagram illustrates the typical experimental workflow for quantifying SN-38 using a stable isotope-labeled internal standard.
Caption: Experimental workflow for SN-38 quantification using a stable isotope-labeled internal standard.
Conclusion
The use of a stable isotope-labeled internal standard for the quantification of SN-38 by LC-MS/MS provides a more robust, accurate, and precise bioanalytical method compared to the use of a structural analog. The near-identical physicochemical properties of the SIL internal standard ensure it effectively tracks and compensates for analytical variability, particularly matrix effects, leading to higher quality data. For researchers and drug development professionals, adopting a SIL internal standard is a critical step towards generating reliable data essential for the successful progression of preclinical and clinical studies involving SN-38.
References
- 1. crimsonpublishers.com [crimsonpublishers.com]
- 2. scispace.com [scispace.com]
- 3. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Quantitative Determination of Irinotecan and the Metabolite SN-38 by Nanoflow Liquid Chromatography-Tandem Mass Spectrometry in Different Regions of Multicellular Tumor Spheroids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Development and validation of an ultra-high performance LC-MS/MS assay for intracellular SN-38 in human solid tumour cell lines: comparison with a validated HPLC-fluorescence method. | Sigma-Aldrich [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
A Comparative Performance Evaluation of Commercially Sourced SN-38-d3
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of SN-38-d3, a deuterated internal standard for the active metabolite of irinotecan, from various commercial suppliers. The performance and quality of such standards are critical for accurate quantification in research and clinical development. This document summarizes key quality attributes and provides detailed experimental protocols for independent performance verification.
Commercial Supplier Overview and Product Specifications
This compound is available from several reputable suppliers. While a direct, independent comparative study is not publicly available, a summary of the product specifications from prominent vendors provides a baseline for comparison. Researchers are encouraged to request lot-specific certificates of analysis for the most accurate information.
| Supplier | Product Number | Purity Specification | Storage Conditions | Notes |
| Cayman Chemical | 40133 | ≥99% deuterated forms (d1-d3)[1] | -20°C[1] | Stated stability of ≥ 4 years.[1] |
| Toronto Research Chemicals (TRC) | S589952 | >95% (HPLC)[2] | -20°C[2] | Available through distributors like LGC Standards. |
| MedchemExpress (MCE) | HY-13704S | 98.79%[3] | Powder: -20°C (3 years); In solvent: -80°C (6 months)[3] | Provides detailed purity and stability information. |
| Santa Cruz Biotechnology (SCBT) | sc-217904 | Not specified on product page, Certificate of Analysis required. | Not specified on product page. |
Note: The information in this table is based on publicly available data and may be subject to change. It is crucial to consult the supplier's documentation for the most current specifications.
Experimental Protocols for Performance Evaluation
To ensure the suitability of this compound for its intended application, particularly as an internal standard in quantitative mass spectrometry, a series of performance evaluations are recommended. These include assessments of purity, stability, and functional equivalence in relevant biological assays.
Purity and Identity Verification by LC-MS/MS
Objective: To confirm the chemical identity and assess the purity of this compound from different commercial sources.
Methodology:
-
Sample Preparation:
-
Prepare stock solutions of this compound from each supplier in a suitable solvent such as DMSO or methanol at a concentration of 1 mg/mL.[4]
-
Prepare a series of working solutions by diluting the stock solutions.
-
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis:
-
Chromatographic Separation: Employ a C18 reverse-phase column with a gradient elution using mobile phases such as 0.1% formic acid in water and 0.1% formic acid in acetonitrile.
-
Mass Spectrometry Detection: Utilize a triple quadrupole mass spectrometer in positive ion mode. Monitor for the specific mass-to-charge ratio (m/z) transitions of this compound.
-
Data Analysis: Analyze the chromatograms for the presence of the main peak corresponding to this compound and any impurity peaks. Calculate the purity as the percentage of the main peak area relative to the total peak area.
-
Stability Assessment
Objective: To evaluate the stability of this compound from different sources under various storage conditions.
Methodology:
-
Sample Preparation: Prepare aliquots of this compound solutions at a known concentration.
-
Storage Conditions:
-
Freeze-Thaw Stability: Subject aliquots to multiple freeze-thaw cycles (e.g., from -20°C or -80°C to room temperature).
-
Short-Term Stability: Store aliquots at room temperature for a defined period (e.g., 24 hours).
-
Long-Term Stability: Store aliquots at the recommended storage temperature (-20°C or -80°C) for an extended duration.
-
-
Analysis: Analyze the samples at specified time points using the LC-MS/MS method described above and compare the results to a freshly prepared standard.
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To functionally compare the biological activity of non-deuterated SN-38 from different suppliers, which can be an indirect measure of quality that can be extrapolated to the deuterated standard.
Methodology:
-
Cell Culture: Culture a suitable cancer cell line (e.g., HT-29 or HCT116 human colon cancer cells) in appropriate media.
-
Cell Seeding: Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with serial dilutions of SN-38 from different sources for a specified duration (e.g., 72 hours).[5]
-
MTT Assay:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow the formation of formazan crystals.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis: Calculate the cell viability as a percentage of the untreated control and determine the IC50 (half-maximal inhibitory concentration) value for each SN-38 source.
Topoisomerase I Inhibition Assay
Objective: To assess the ability of SN-38 to inhibit topoisomerase I, its primary mechanism of action. This provides a functional measure of the compound's activity.
Methodology:
-
Reaction Setup: In a reaction tube, combine supercoiled plasmid DNA, reaction buffer, and varying concentrations of SN-38 from different suppliers.
-
Enzyme Addition: Add human topoisomerase I to initiate the relaxation of the supercoiled DNA.
-
Incubation: Incubate the reaction at 37°C for a specified time (e.g., 30 minutes).[6]
-
Reaction Termination: Stop the reaction by adding a stop buffer/loading dye.
-
Agarose Gel Electrophoresis: Separate the different DNA topoisomers (supercoiled, relaxed, and nicked) on an agarose gel.[6]
-
Visualization and Analysis: Stain the gel with a DNA stain (e.g., ethidium bromide) and visualize under UV light. Inhibition of topoisomerase I is indicated by the persistence of the supercoiled DNA form.
Visualizing Experimental Workflows and Biological Pathways
To further clarify the experimental processes and the biological context of SN-38's action, the following diagrams are provided.
Caption: Workflow for the comparative performance evaluation of this compound.
Caption: Simplified signaling pathway of SN-38's mechanism of action.
Conclusion
The selection of a high-quality deuterated internal standard is paramount for the reliability of quantitative bioanalytical methods. While commercial suppliers provide essential quality control data, independent verification of purity, stability, and functional activity is a prudent step in ensuring data integrity. The protocols and comparative data presented in this guide are intended to assist researchers in making informed decisions when sourcing this compound and in establishing robust analytical methodologies.
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound | TRC-S589952-10MG | LGC Standards [lgcstandards.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Quantitative Determination of Liposomal Irinotecan and SN-38 Concentrations in Plasma Samples from Children with Solid Tumors: Use of a Cryoprotectant Solution to Enhance Liposome Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
Navigating the Transfer of Bioanalytical Methods for SN-38: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in the bioanalysis of SN-38, the active metabolite of the anticancer drug irinotecan, the successful transfer of analytical methods between laboratories is a critical step. This guide provides a comprehensive comparison of three common bioanalytical platforms for SN-38 quantification—LC-MS/MS, HPLC with UV or fluorescence detection, and ELISA—with a focus on the key considerations for method transfer.
The transition of a bioanalytical method from a developing laboratory to a receiving laboratory requires a robust understanding of the method's performance characteristics and a well-defined transfer protocol. This ensures the integrity and consistency of data generated across different sites, which is paramount in both preclinical and clinical drug development. This guide presents a comparative overview of the available technologies, their respective performance metrics, and detailed experimental protocols to facilitate informed decision-making and a seamless method transfer process.
Performance Characteristics: A Side-by-Side Comparison
The choice of a bioanalytical method for SN-38 depends on various factors, including the required sensitivity, the nature of the biological matrix, available instrumentation, and throughput needs. The following table summarizes the key quantitative performance characteristics of LC-MS/MS, HPLC-UV/Fluorescence, and ELISA for the analysis of SN-38 in plasma.
| Parameter | LC-MS/MS | HPLC-UV/Fluorescence | ELISA (for SN-38 ADC) |
| Lower Limit of Quantification (LLOQ) | 0.1 - 5 ng/mL[1][2][3] | 5 - 25 ng/mL[4] | 10 ng/mL[5] |
| Linearity (Upper Limit) | Up to 1000 ng/mL[2] | Up to 1000 ng/mL | Up to 500 ng/mL[5] |
| Accuracy (% Bias) | Within ±15%[6] | Within ±15%[4] | Within ±20%[5] |
| Precision (%CV) | <15%[2][6][7] | <15%[8] | <15%[5] |
| Selectivity/Specificity | High | Moderate to High | High (for the specific conjugate) |
| Matrix Effect | Can be significant, requires careful management | Generally lower than LC-MS/MS | Can be present, requires appropriate buffers |
| Throughput | High | Moderate | High |
Irinotecan to SN-38 Metabolic Pathway
Irinotecan is a prodrug that is converted in the body to its active metabolite, SN-38. This conversion is primarily mediated by carboxylesterases. SN-38 is a potent topoisomerase I inhibitor, which leads to DNA damage and cell death in cancer cells. Understanding this pathway is crucial for interpreting bioanalytical results.
Caption: Metabolic activation of irinotecan to SN-38 and its mechanism of action.
Bioanalytical Method Transfer Workflow
A successful method transfer involves a structured approach with clear communication and predefined acceptance criteria between the originating and receiving laboratories.
Caption: Key stages in the bioanalytical method transfer process.
Experimental Protocols
Detailed and standardized protocols are the cornerstone of a successful method transfer. Below are representative protocols for each of the three analytical platforms.
LC-MS/MS Method for SN-38 in Human Plasma
1. Sample Preparation:
-
To 100 µL of human plasma, add 20 µL of internal standard working solution (e.g., Camptothecin, 100 ng/mL).
-
Precipitate proteins by adding 300 µL of acetonitrile.
-
Vortex for 1 minute and centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. Chromatographic Conditions:
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start with 10% B, ramp to 90% B over 3 minutes, hold for 1 minute, and return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
3. Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
MRM Transitions:
-
SN-38: Q1 393.2 -> Q3 349.2
-
Internal Standard (Camptothecin): Q1 349.1 -> Q3 305.1
-
HPLC-UV/Fluorescence Method for SN-38 in Human Plasma
1. Sample Preparation:
-
To 200 µL of human plasma, add 50 µL of internal standard working solution (e.g., Camptothecin, 500 ng/mL).
-
Perform liquid-liquid extraction by adding 1 mL of a mixture of dichloromethane and isopropanol (9:1, v/v).
-
Vortex for 5 minutes and centrifuge at 4,000 rpm for 10 minutes.
-
Transfer the organic layer to a new tube and evaporate to dryness under nitrogen at 40°C.
-
Reconstitute the residue in 150 µL of the mobile phase.
2. Chromatographic Conditions:
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic mixture of 30% acetonitrile and 70% 20 mM potassium dihydrogen phosphate buffer (pH 4.5).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 50 µL.
3. Detection:
-
UV Detection: 380 nm.
-
Fluorescence Detection: Excitation at 370 nm and Emission at 534 nm.
ELISA for SN-38 ADC in Human Plasma
1. Sample Preparation:
-
Prepare plasma samples by collecting whole blood in EDTA tubes and centrifuging at 1,000 x g for 15 minutes.[9]
-
Dilute plasma samples as necessary with the provided assay buffer to fall within the standard curve range. A minimum 1:10 dilution is often recommended to minimize matrix effects.
2. Assay Procedure (based on a typical sandwich ELISA protocol):
-
Add 100 µL of standards, controls, and diluted samples to the wells of the antibody-coated microplate.
-
Incubate for 2 hours at room temperature.
-
Wash the wells four times with the provided wash buffer.
-
Add 100 µL of the HRP-conjugated detection antibody to each well.
-
Incubate for 1 hour at room temperature.
-
Wash the wells again four times.
-
Add 100 µL of the TMB substrate solution to each well.
-
Incubate for 15-30 minutes in the dark.
-
Stop the reaction by adding 50 µL of stop solution.
-
Read the absorbance at 450 nm within 30 minutes.
Considerations for Method Transfer
When transferring any of these methods, the following points should be addressed in a formal method transfer plan:
-
Communication: Open and frequent communication between the originating and receiving laboratories is essential.
-
Documentation: A comprehensive method transfer package should be provided, including the detailed analytical procedure, validation reports, and information on critical reagents and instrument parameters.
-
Acceptance Criteria: Pre-defined acceptance criteria for accuracy and precision must be agreed upon by both parties before the transfer begins.
-
Partial Validation: The receiving laboratory should perform a partial validation of the method to demonstrate its proficiency. This typically includes assessing accuracy, precision, and selectivity in the new laboratory environment.
-
Troubleshooting: A clear plan for troubleshooting any issues that may arise during the transfer should be established.
By carefully considering the performance characteristics of each platform and adhering to a structured method transfer process, laboratories can ensure the continued generation of high-quality, reliable bioanalytical data for SN-38, ultimately supporting the advancement of cancer therapeutics.
References
- 1. qmro.qmul.ac.uk [qmro.qmul.ac.uk]
- 2. Determination of irinotecan, SN-38 and SN-38 glucuronide using HPLC/MS/MS: Application in a clinical pharmacokinetic and personalized medicine in colorectal cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Development and validation of reversed phase liquid chromatographic method utilizing ultraviolet detection for quantification of irinotecan (CPT-11) and its active metabolite, SN-38, in rat plasma and bile samples: application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. Quantification of Irinotecan, SN38, and SN38G in human and porcine plasma by ultra high-performance liquid chromatography-tandem mass spectrometry and its application to hepatic chemoembolization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development and validation of an UPLC-MS/MS method for the quantification of irinotecan, SN 38 and SN-38 glucuronide in plasma, urine, feces, liver and kidney: Application to a pharmacokinetic study of irinotecan in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. raybiotech.com [raybiotech.com]
Safety Operating Guide
Proper Disposal of SN-38-d3: A Guide for Laboratory Professionals
Effective management of hazardous chemical waste is paramount for ensuring laboratory safety and environmental protection. This guide provides detailed procedures for the proper disposal of SN-38-d3, a deuterated analog of SN-38, the active metabolite of the anticancer drug irinotecan.
This compound, used as an internal standard in analytical studies, possesses a toxicological profile that is expected to be nearly identical to that of SN-38. SN-38 is classified as toxic if swallowed, a suspected mutagen, and an irritant to the skin and eyes.[1][2][3] Therefore, the handling and disposal of this compound demand strict adherence to safety protocols designed for potent cytotoxic compounds.
Immediate Safety and Handling Precautions
Before beginning any procedure involving this compound, it is crucial to consult the Safety Data Sheet (SDS) for SN-38.[1][2][3] All work should be conducted in a designated area, such as a chemical fume hood, to minimize inhalation exposure.[3] Personal protective equipment (PPE), including a lab coat, safety glasses with side shields, and chemical-resistant gloves, is mandatory.[2][3]
Key Safety Information Summary
| Hazard Classification | Handling and Storage | Personal Protective Equipment (PPE) | First Aid Measures |
| Toxic if swallowed, Suspected of causing genetic defects, Causes skin and eye irritation.[1][2] | Store in a well-ventilated place. Keep container tightly closed. Store locked up.[2] | Chemical-resistant gloves, Safety glasses, Lab coat, Use in a chemical fume hood.[2][3] | Eyes: Rinse with water for several minutes. Skin: Wash with plenty of soap and water. Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[2][3] |
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe disposal of this compound waste. This procedure is based on general guidelines for hazardous chemical waste and specific information from SN-38 safety data sheets.
-
Segregation of Waste:
-
All materials that have come into contact with this compound, including unused product, contaminated labware (e.g., pipette tips, vials), and personal protective equipment (gloves, disposable lab coats), must be segregated as hazardous waste.
-
-
Waste Containment:
-
Solid Waste: Collect all solid waste in a designated, leak-proof, and clearly labeled hazardous waste container. The container should be made of a material compatible with the chemical.
-
Liquid Waste: Collect liquid waste containing this compound in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.
-
-
Labeling of Waste Containers:
-
All waste containers must be labeled with the words "Hazardous Waste" and the full chemical name: "this compound (7-Ethyl-10-hydroxycamptothecin-d3)".
-
Include the concentration of the waste and any other components in the mixture.
-
Indicate the date the waste was first added to the container.
-
-
Storage of Waste:
-
Store hazardous waste containers in a designated, secure area away from general laboratory traffic.
-
Ensure the storage area is well-ventilated and has secondary containment to prevent the spread of material in case of a leak.
-
-
Arranging for Disposal:
-
Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.
-
Follow all institutional and local regulations for hazardous waste disposal. Do not dispose of this compound down the drain or in the regular trash.[1]
-
Experimental Workflow for Safe Disposal
The following diagram illustrates the logical flow for the proper disposal of this compound.
Mechanism of Action: Topoisomerase I Inhibition
SN-38 exerts its cytotoxic effects by inhibiting topoisomerase I, an enzyme crucial for DNA replication and transcription.[4][5] The following diagram illustrates this signaling pathway.
References
Essential Safety and Operational Guide for Handling SN-38-d3
This guide provides immediate and essential safety and logistical information for researchers, scientists, and drug development professionals handling SN-38-d3. The following procedures are designed to ensure the safe handling, use, and disposal of this potent cytotoxic compound.
This compound is a deuterated analog of SN-38, the active metabolite of the anticancer drug irinotecan.[1][2] SN-38 is significantly more potent than irinotecan itself.[1][2][3] Due to its cytotoxic nature, stringent safety protocols must be followed to prevent exposure. The safety precautions for SN-38 are directly applicable to this compound.
Hazard Identification and Classification
SN-38 is classified as a hazardous substance with the following primary concerns[4][5]:
-
Skin and Eye Irritation: Causes skin and serious eye irritation.[4]
-
Mutagenicity: Suspected of causing genetic defects.[4]
-
Organ Toxicity: May cause damage to organs through prolonged or repeated exposure.[4]
-
Respiratory Irritation: May cause respiratory irritation.[4]
| Hazard Classification | GHS Code | Signal Word |
| Acute Toxicity, Oral | H301 | Danger |
| Skin Irritation | H315 | Warning |
| Eye Irritation | H319 | Warning |
| Germ Cell Mutagenicity | H341 | Warning |
| Specific Target Organ Toxicity (Single Exposure) | H335 | Warning |
| Specific Target Organ Toxicity (Repeated Exposure) | H372 | Danger |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the primary barrier against exposure to cytotoxic drugs.[6] The following PPE is mandatory when handling this compound in any form (solid or in solution).
| PPE Component | Specification | Rationale |
| Gloves | Double gloving with chemotherapy-tested nitrile gloves. | Prevents skin contact and absorption.[7][8] |
| Gown | Disposable, fluid-resistant, long-sleeved gown with cuffs.[9] | Protects skin and personal clothing from contamination. |
| Eye Protection | Chemical splash goggles or a full-face shield.[7][9] | Protects eyes from splashes of the compound. |
| Respiratory Protection | An N95 respirator or higher, especially when handling the powder form or if there is a risk of aerosol generation.[6][10] | Prevents inhalation of airborne particles. |
| Additional Protection | Cap and shoe covers.[7] | Minimizes overall body contamination. |
Engineering Controls and Safe Handling Practices
Engineering controls are the most effective way to minimize exposure.
-
Ventilation: All handling of this compound, especially the weighing of the solid form and preparation of stock solutions, must be conducted in a certified chemical fume hood or a Class II Biosafety Cabinet (BSC).[9][10][11] The exhaust from these systems should not be recirculated.[9]
-
Designated Area: All work with this compound should be performed in a designated area to contain contamination.
-
Solution Preparation: SN-38 is sparingly soluble in aqueous solutions and is typically dissolved in organic solvents like DMSO.[12] When preparing solutions, add the solvent to the solid compound slowly to avoid generating dust.
-
Hygiene: Wash hands thoroughly after handling the compound, even after removing gloves.[12] Do not eat, drink, or smoke in the designated handling area.[5]
Spill Management
Prompt and proper cleanup of spills is crucial to prevent the spread of contamination.
-
Alert and Secure: Immediately alert others in the area and restrict access to the spill site.[6]
-
Don PPE: Before cleaning, put on the full required PPE.[6][8]
-
Containment: Use a cytotoxic spill kit to absorb the spill.[6][9] For solid spills, gently cover with damp absorbent material to avoid raising dust.
-
Cleanup: Collect all contaminated materials using appropriate tools (e.g., scoops, forceps).
-
Decontamination: Clean the spill area with a suitable deactivating agent, followed by a detergent and water.[6]
-
Disposal: All cleanup materials must be disposed of as cytotoxic waste.[6]
Disposal Plan
All materials contaminated with this compound must be disposed of as cytotoxic waste according to institutional and local regulations.
| Waste Type | Disposal Procedure |
| Solid Waste | Contaminated PPE (gloves, gowns, etc.), vials, and lab consumables should be placed in a designated, labeled, and sealed cytotoxic waste container. |
| Liquid Waste | Unused solutions and contaminated solvents should be collected in a clearly labeled, sealed hazardous waste container for chemical waste. Do not pour down the drain.[4] |
| Sharps | Needles and other sharps must be disposed of in a puncture-resistant sharps container designated for cytotoxic waste. |
Experimental Workflow for Handling this compound
The following diagram outlines the standard operational procedure for handling this compound in a laboratory setting.
Caption: Workflow for safe handling of this compound from preparation to disposal.
References
- 1. SN-38 - Wikipedia [en.wikipedia.org]
- 2. SN-38 - OEL Fastrac with ADE - Affygility Solutions [affygility.com]
- 3. Single protein encapsulated SN38 for tumor-targeting treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. ipservices.care [ipservices.care]
- 7. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. apps.worcsacute.nhs.uk [apps.worcsacute.nhs.uk]
- 9. Cytotoxic Drug Safety [tru.ca]
- 10. gerpac.eu [gerpac.eu]
- 11. medkoo.com [medkoo.com]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
